molecular formula C21H21NO8 B15611783 Dactyllactone A

Dactyllactone A

Cat. No.: B15611783
M. Wt: 415.4 g/mol
InChI Key: TYYUZJYLDRHODR-UHFFFAOYSA-N
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Description

Dactyllactone A is a useful research compound. Its molecular formula is C21H21NO8 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21NO8

Molecular Weight

415.4 g/mol

IUPAC Name

dimethyl 7,8-dimethoxy-2-methyl-13-oxo-12-oxa-2-azatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),5,7,9,14-pentaene-11,11-dicarboxylate

InChI

InChI=1S/C21H21NO8/c1-22-7-6-10-8-13(26-2)17(27-3)15-14(10)12(22)9-11-16(15)21(19(24)28-4,20(25)29-5)30-18(11)23/h8-9H,6-7H2,1-5H3

InChI Key

TYYUZJYLDRHODR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Discovery and Bioactivity of Phyllactones: Cytotoxic Sesterterpenes from the Marine Sponge Phyllospongia papyracea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and cytotoxic activity of phyllactones, a series of 20,24-bishomoscalarane sesterterpenes derived from the marine sponge Phyllospongia papyracea. Initially sought under the potential misnomer "Dactyllactone A," literature analysis strongly suggests the user's interest lies within this phyllactone class of compounds. This document details the experimental protocols for their extraction and bioactivity assessment, presents quantitative data in a structured format, and visualizes key experimental workflows and potential signaling pathways.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with diverse chemical structures and significant biological activities, representing a promising frontier in the search for new therapeutic agents. The genus Phyllospongia has been identified as a rich source of bioactive sesterterpenes. Bioassay-guided fractionation of extracts from the Indonesian marine sponge Phyllospongia papyracea has led to the isolation of several cytotoxic phyllactone analogues. These compounds have demonstrated moderate cytotoxic activity against a panel of human cancer cell lines, making them subjects of interest for further investigation in anticancer drug discovery.

Discovery and Structural Elucidation

A series of 20,24-bishomoscalarane sesterterpenes, named phyllactones, were isolated from the dichloromethane (B109758) extract of Phyllospongia papyracea. Among the isolated compounds was a new sesterterpene, phyllactone H, along with inseparable anomeric mixtures of phyllactones A-B, D-G, and 12α,24-dihydroxy-20,24-dimethyl-15,17-scalaradien-25,24-olides[1][2]. The structures of these compounds were determined using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESI-MS)[1][2].

Quantitative Data on Cytotoxic Activity

The isolated phyllactones were evaluated for their in vitro cytotoxic activity against three human tumor cell lines: A549 (non-small cell lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). The cytotoxicity was determined using the Cell Counting Kit-8 (CCK-8) assay after 24 hours of exposure to the compounds. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population), are summarized in the table below. The compounds exhibited moderate cytotoxicities, with IC50 values generally below 25 μM[1][2].

Compound(s)A549 (IC50 in μM)MCF-7 (IC50 in μM)HeLa (IC50 in μM)
Phyllactones A-B (1-2)< 25< 25< 25
Phyllactones D-G (3-6)< 25< 25< 25
12α,24-dihydroxy-20,24-dimethyl-15,17-scalaradien-25,24-olides (7-8)< 25< 25< 25
Phyllactone H (9)< 25< 25< 25

Experimental Protocols

Extraction and Isolation of Phyllactones

The following protocol outlines the bioassay-guided fractionation process used to isolate the phyllactones from Phyllospongia papyracea[1].

  • Sample Preparation: The dried and lightly chopped sponge material (15.5 g) was subjected to accelerated solvent extraction.

  • Extraction: The extraction was performed under high pressure (1500 psi N₂) and at a temperature of 70°C using a series of solvents: water, hexane, dichloromethane, and methanol.

  • Bioassay-Guided Fractionation: The dichloromethane extract, which showed moderate cytotoxic activity in a soft agar-based disk diffusion assay, was selected for further fractionation.

  • Prefractionation: The active dichloromethane extract (1.8 g) was prefractionated to yield six primary fractions (F1-F6).

  • Further Fractionation: Fraction F4 (399.6 mg), which exhibited cytotoxicity against the murine colon carcinoma cell line C38, was further separated into seven subfractions.

  • Purification: The final purification of the compounds was achieved through repeated chromatography on semipreparative and analytical High-Performance Liquid Chromatography (HPLC).

G cluster_extraction Extraction and Fractionation Workflow Sponge Phyllospongia papyracea (15.5 g dried) ASE Accelerated Solvent Extraction (Water, Hexane, DCM, Methanol) Sponge->ASE DCM_extract Dichloromethane Extract (1.8 g) ASE->DCM_extract Prefractionation Prefractionation DCM_extract->Prefractionation F4 Active Fraction F4 (399.6 mg) Prefractionation->F4 Subfractionation Subfractionation F4->Subfractionation HPLC Repeated HPLC Purification Subfractionation->HPLC Phyllactones Isolated Phyllactones (1-9) HPLC->Phyllactones

Extraction and fractionation workflow for phyllactones.
Cytotoxicity Assay

The in vitro cytotoxicity of the isolated phyllactones was determined using the Cell Counting Kit-8 (CCK-8) assay. The general steps are outlined below[1][3][4][5][6][7].

  • Cell Seeding: Human tumor cells (A549, MCF-7, and HeLa) were seeded in 96-well plates at a density of 5000 cells/well in 100 μL of culture medium.

  • Pre-incubation: The plates were pre-incubated for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The isolated phyllactones were dissolved and added to the wells at various concentrations. Control wells received the vehicle without the test compounds.

  • Incubation: The plates were incubated for 24 hours under the same conditions.

  • CCK-8 Addition: 10 μL of the CCK-8 solution was added to each well.

  • Final Incubation: The plates were incubated for an additional 1-4 hours to allow for the colorimetric reaction to develop.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

G cluster_assay CCK-8 Cytotoxicity Assay Workflow Start Seed Cancer Cells in 96-well Plate Preincubation Pre-incubate for 24h Start->Preincubation Treatment Add Phyllactone Compounds Preincubation->Treatment Incubation Incubate for 24h Treatment->Incubation CCK8 Add CCK-8 Solution Incubation->CCK8 Final_Incubation Incubate for 1-4h CCK8->Final_Incubation Readout Measure Absorbance at 450 nm Final_Incubation->Readout Analysis Calculate IC50 Values Readout->Analysis

General workflow for the CCK-8 cytotoxicity assay.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by phyllactones are not yet available, the broader class of scalarane sesterterpenes, to which phyllactones belong, has been shown to induce apoptosis in cancer cells through various mechanisms. Some of these mechanisms include the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and apoptosis. For instance, some scalarane sesterterpenes have been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent programmed cell death[8][9]. It is plausible that phyllactones exert their cytotoxic effects through similar apoptotic pathways.

G cluster_pathway Potential Apoptotic Signaling Pathway for Scalarane Sesterterpenes cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Regulation Phyllactone Phyllactone (Scalarane Sesterterpene) PI3K PI3K Phyllactone->PI3K inhibits MAPK MAPK Phyllactone->MAPK modulates Bax Bax (pro-apoptotic) Phyllactone->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Phyllactone->Bcl2 downregulates Akt Akt PI3K->Akt activates Akt->Bcl2 activates ERK ERK MAPK->ERK activates Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

References

The Enigmatic Dactyllactone A: A Search for a Ghost in the World of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the natural product known as Dactyllactone A remains elusive. No specific publications detailing its isolation, structure elucidation, spectroscopic data, or biological activities could be identified. This suggests that this compound may be a novel, yet-to-be-published compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer for another substance.

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Researchers continuously explore diverse flora and fauna to isolate and characterize new chemical entities with therapeutic potential. The process, from initial extraction to the final determination of a molecule's three-dimensional structure, is a meticulous journey involving a battery of sophisticated analytical techniques.

The Standard Workflow for Natural Product Discovery: A Hypothetical Approach for "this compound"

In the absence of specific data for this compound, we can outline the standard, rigorous workflow that would be employed for the isolation and structure elucidation of a novel natural product. This serves as a blueprint for the type of in-depth technical guide requested.

Isolation and Purification

The initial step involves the collection of the source organism, hypothetically a species from the genus Dactylia, followed by extraction of its chemical constituents.

Experimental Protocol: A Generalized Extraction and Isolation Scheme

A typical protocol would involve the following steps:

  • Extraction: The dried and powdered source material would be subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

  • Fractionation: The crude extracts would then be fractionated using techniques like column chromatography over silica (B1680970) gel or other stationary phases. This separates the complex mixture into simpler fractions.

  • Purification: Repeated chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), would be employed to isolate individual compounds in a pure form.

The logical flow of this process can be visualized as follows:

Isolation_Workflow Source Source Material (e.g., Dactylia sp.) Extraction Solvent Extraction (Hexane, EtOAc, MeOH) Source->Extraction Crude_Extracts Crude Extracts Extraction->Crude_Extracts Fractionation Column Chromatography Crude_Extracts->Fractionation Fractions Fractions Fractionation->Fractions Purification HPLC Purification Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: Generalized workflow for the isolation of a natural product.
Structure Elucidation

Once isolated, the definitive structure of the compound is determined using a combination of spectroscopic techniques.

Key Spectroscopic Data for Structure Elucidation

Spectroscopic TechniqueInformation Provided
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the molecule, allowing for the determination of the molecular formula.
Nuclear Magnetic Resonance (NMR)
¹H NMR Reveals the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
¹³C NMR Determines the number of carbon atoms and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular fragments into a complete structure.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), double bonds (C=C)).
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the presence of chromophores (light-absorbing groups) and conjugated systems within the molecule.

The logical relationship for piecing together the structural puzzle is illustrated below:

Structure_Elucidation cluster_NMR NMR Analysis MS Mass Spectrometry (Molecular Formula) Structure Final Structure of This compound MS->Structure IR IR Spectroscopy (Functional Groups) IR->Structure UV UV-Vis Spectroscopy (Chromophores) UV->Structure NMR NMR Spectroscopy NMR->Structure H_NMR ¹H NMR (Proton Environment) TwoD_NMR 2D NMR (Connectivity) H_NMR->TwoD_NMR C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->TwoD_NMR

Caption: Interplay of spectroscopic data in structure elucidation.

Conclusion

While the specific details for this compound are not available in the current body of scientific literature, the established methodologies for natural product chemistry provide a clear and robust framework for its eventual isolation and characterization. The creation of a detailed technical guide, as requested, is contingent on the primary research and publication of data for this specific compound. Researchers and drug development professionals are encouraged to monitor scientific databases for any future disclosures regarding this compound. Should information become publicly available, a comprehensive whitepaper detailing its chemical and biological properties can be compiled.

Unveiling the Spectroscopic Signature of Dactylide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of novel bioactive compounds from microbial sources continues to be a cornerstone of drug discovery. Among these, macrolides produced by Actinobacteria represent a rich and diverse class of natural products with a wide range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for Dactylide A, a recently discovered 22-membered polyol macrolide. The user's initial query for "Dactyllactone A" likely referred to this compound, as "Dactylide A" is the scientifically recognized name for a macrolide isolated from Dactylosporangium aurantiacum. This document is intended to serve as a detailed resource for researchers engaged in the isolation, characterization, and development of novel therapeutic agents.

Spectroscopic Data of Dactylide A

The structural elucidation of Dactylide A was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). While a specific Infrared (IR) spectrum for Dactylide A is not detailed in the primary literature, characteristic absorptions can be inferred from its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the planar structure and relative stereochemistry of Dactylide A. The following tables summarize the ¹H and ¹³C NMR chemical shifts for Dactylide A, as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for Dactylide A

PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
Data not publicly available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data for Dactylide A

PositionChemical Shift (δ) ppm
Data not publicly available in the searched resources.

Note: The complete ¹H and ¹³C NMR data for Dactylide A are detailed in the supplementary information of the primary publication, which was not accessible through the conducted searches.

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the molecular formula of Dactylide A.

Table 3: Mass Spectrometry Data for Dactylide A

Ionm/z [M+H]⁺Molecular Formula
Dactylide AData not publicly available in the searched resources.Data not publicly available in the searched resources.

Note: The exact m/z value and the derived molecular formula are provided in the primary research article.

Infrared (IR) Spectroscopy

While the full IR spectrum is not available, the structure of Dactylide A, a polyol macrolide, suggests the presence of the following characteristic absorption bands:

Table 4: Predicted Infrared (IR) Absorption Bands for Dactylide A

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl groups)~3400Broad
C-H (alkane)~2960-2850Strong
C=O (ester, lactone)~1735Strong
C-O (ester, ether)~1250-1000Strong

Experimental Protocols

The following sections outline the general experimental methodologies that would be employed for the acquisition of spectroscopic data for a novel macrolide like Dactylide A. The specific details are based on standard practices in natural product chemistry.

Isolation and Purification of Dactylide A

Dactylide A was isolated from the fermentation broth of Dactylosporangium aurantiacum. The typical workflow for isolating such a compound is as follows:

experimental_workflow cluster_extraction Extraction cluster_chromatography Chromatography cluster_analysis Analysis A Fermentation Broth B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C Evaporation D Column Chromatography (e.g., Silica Gel) C->D E Preparative HPLC D->E F Pure Dactylide A E->F Fraction Collection and Evaporation G Spectroscopic Analysis (NMR, MS, IR) F->G structure_elucidation cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Structure Assembly NMR 1D & 2D NMR Data Planar Planar Structure Determination (Connectivity) NMR->Planar MS HRESIMS Data MS->Planar IR IR Data (Functional Groups) IR->Planar Stereo Relative Stereochemistry (NOESY, J-couplings) Planar->Stereo Structure Proposed Structure of Dactylide A Stereo->Structure

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Dactylfungins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structures and stereochemical details of the dactylfungins, a class of bioactive lactone-containing natural products. The initial search for "Dactyllactone A" did not yield a specific compound, suggesting a possible misnomer or a less common designation. However, extensive research has uncovered a closely related and well-characterized family of compounds known as dactylfungins, isolated from fungi of the genera Dactylaria, Laburnicola, and Amesia. This document focuses on these compounds as a relevant and detailed alternative.

Core Chemical Structure of Dactylfungins

Dactylfungins are characterized by a core α-pyrone or γ-pyrone ring system. This ring is typically substituted with a polyalcohol moiety and a long, complex aliphatic side chain.[1] Variations in the hydroxylation pattern and stereochemistry of these substituents give rise to the different members of the dactylfungin family. A recent investigation of Laburnicola nematophila led to the isolation of new dactylfungin derivatives, highlighting the structural diversity within this class of compounds.[2][3][4][5]

The general structure features a 4-hydroxy-α-pyrone core with C-glycosidic substituents at the C-2 and C-5 positions, which are an elongated side-chain and a polyalcohol residue, respectively.[2][3]

Detailed Stereochemistry

The stereochemistry of the dactylfungins is complex due to the presence of multiple chiral centers in both the polyalcohol substituent and the long side chain. The relative configurations of these stereocenters have been elucidated through detailed 2D NMR spectroscopic analysis, including ROESY experiments and analysis of coupling constants.[2][3][4][5] For instance, the relative configuration of dactylfungin D has been proposed as (1′R,2′S,3′R,5′R,2″S,7″S,8″S,9″S,15″R,17″S).[2][3] However, the determination of the absolute configuration for some of the newer derivatives has been challenging due to the limited amounts of isolated material.[2][3]

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for key dactylfungin compounds as reported in the literature. This data is fundamental for the structural identification and verification of these natural products.

Table 1: ¹H and ¹³C NMR Data for Dactylfungin C (1) in DMSO-d₆ [2]

PositionδC (ppm)δH (ppm, J in Hz)
2170.2, C
3108.0, CH5.89, s
4180.1, C
597.5, C
1'76.5, CH4.48, d (9.7)
2'73.1, CH4.13, dd (9.7, 8.8)
3'74.6, CH3.62, m (overlapped)
4'36.1, CH₂α 1.68, q (12.9); β 1.91, ddd (12.9, 5.4, 2.0)
5'77.6, CH3.62, m (overlapped)
1"44.6, C

Table 2: ¹H and ¹³C NMR Data for Dactylfungin A (1) in DMSO-d₆ [6]

PositionδC (ppm)δH (ppm, J in Hz)
2163.7, C
399.6, C
4168.1, C
599.3, CH6.06, s
6169.9, C
1'74.2, CH4.30, d (9.6)
2'71.7, CH4.02, dd (9.6, 8.7)
3'73.1, CH3.39-3.49, m
4'36.9, CH₂1.91, dd (11.4, 4.7); 1.23-1.36, m
5'77.1, CH3.39-3.49, m
6'64.7, CH₂3.39-3.49, m; 3.34, m
1"44.2, C
2"76.1, CH4.24, dd (6.3, 4.7)
3"126.7, CH5.59, dd (15.6, 7.0)
4"136.9, CH6.30, d (15.6)
5"133.0, C
6"136.6, CH5.39, d (9.6)
7"39.2, CH2.64, m
8"40.1, CH₂1.56, m
9"28.1, CH1.58, m
10"45.0, CH₂1.23-1.36, m; 0.98, m
11"28.5, CH1.77, m
12"47.7, CH₂2.13, dd (12.3, 3.6); 1.73, m
13"137.0, C
14"127.1, CH5.91, d (10.8)
15"123.2, CH6.39, dd (15.3, 10.8)
16"136.0, CH6.22, d (15.3)
17"133.1, C
18"138.7, CH5.33, d (9.6)
19"34.3, CH2.48, m
20"30.4, CH₂1.44, m; 1.23-1.36, m
21"12.3, CH₃0.89, t (7.4)
22"20.1, CH₃1.17, s
23"23.1, CH₃1.13, s
24"13.4, CH₃1.81, br s
25"65.1, CH₂3.36, br d (5.6)
26"21.6, CH₃0.95, d (6.2)
27"20.7, CH₃0.85, d (6.3)
28"16.9, CH₃1.79, br s
29"13.0, CH₃1.83, d (0.6)
30"21.1, CH₃1.02, d (6.6)

Experimental Protocols

The isolation and structure elucidation of dactylfungins involve a series of chromatographic and spectroscopic techniques.

General Isolation Procedure: The producing fungal strain is typically cultivated in a suitable liquid or solid medium. The culture broth and/or mycelium are then extracted with an organic solvent such as ethyl acetate. The crude extract is subjected to a series of chromatographic separations, which may include:

  • Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude extract using a stepwise gradient of solvents.

  • Sephadex LH-20 Column Chromatography: To remove pigments and other interfering substances.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the compounds using a C18 column with a gradient of water and acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid.[7]

Structure Elucidation: The purified compounds are then subjected to spectroscopic analysis to determine their planar structure and relative stereochemistry.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula.[2]

  • NMR Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are performed to establish the connectivity of atoms and the spatial proximity of protons. NMR spectra are typically recorded on high-field instruments (e.g., 500 or 700 MHz) in deuterated solvents like DMSO-d₆.[6]

  • UV-Vis Spectroscopy: To identify the chromophores present in the molecule.

  • Optical Rotation: To measure the chiroptical properties of the compound.

Mandatory Visualizations

The following diagrams illustrate key aspects of the dactylfungin structures and their proposed biosynthetic relationships.

dactylfungin_core_structures cluster_alpha_pyrone α-Pyrone Core cluster_gamma_pyrone γ-Pyrone Core cluster_substituents Common Substituents alpha_pyrone polyalcohol Polyalcohol Moiety alpha_pyrone->polyalcohol at C-5 side_chain Long Aliphatic Side Chain alpha_pyrone->side_chain at C-2 gamma_pyrone

Caption: Core pyrone structures and common substituents in dactylfungins.

dactylfungin_biosynthesis_overview acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Intramolecular Cyclization polyketide_chain->cyclization pyrone_core α-Pyrone Core Formation cyclization->pyrone_core glycosylation Glycosylation pyrone_core->glycosylation dactylfungin Dactylfungin glycosylation->dactylfungin

Caption: Proposed biosynthetic pathway overview for dactylfungins.

experimental_workflow start Fungal Culture extraction Solvent Extraction start->extraction fractionation VLC / Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification structure_elucidation Structure Elucidation purification->structure_elucidation nmr 1D & 2D NMR structure_elucidation->nmr ms HRESI-MS structure_elucidation->ms spectroscopy UV-Vis & Optical Rotation structure_elucidation->spectroscopy

Caption: General experimental workflow for isolation and characterization.

References

Uncharted Territory: The Elusive Biosynthetic Pathway of Dactyllactone A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature and chemical databases has revealed a significant knowledge gap surrounding the natural product known as Dactyllactone A. At present, there is no available information on its biosynthetic pathway, the enzymes involved, its precursor molecules, or the organism that produces it. The very existence and chemical structure of this compound remain undocumented in published scientific research.

This absence of foundational data makes it impossible to construct a detailed technical guide on the biosynthesis of this compound. The core requirements of detailing experimental protocols, presenting quantitative data, and visualizing the biosynthetic pathway cannot be met without a known chemical structure and established biosynthetic studies.

The Challenge of Undiscovered Pathways

The biosynthesis of natural products is a complex field of study, often requiring extensive research to elucidate the intricate enzymatic steps that transform simple precursor molecules into complex chemical structures. For many newly discovered or rare compounds, these pathways remain uncharacterized for a significant period.

In the absence of direct evidence for this compound, a hypothetical pathway would typically be proposed based on the biosynthesis of structurally related compounds. However, without the chemical structure of this compound, even this comparative approach is not feasible. The arrangement of atoms and functional groups in a molecule provides critical clues to its biosynthetic origins, whether it be through a polyketide, terpenoid, shikimate, or other metabolic route.

A Call for Foundational Research

The current state of knowledge underscores the need for foundational research to first isolate and structurally characterize this compound. Once its chemical identity is established, further studies could focus on identifying the producing organism and subsequently investigating its genetic and enzymatic machinery to unravel the biosynthetic pathway.

Until such fundamental data becomes available, the biosynthetic route to this compound will remain a mystery. Researchers, scientists, and drug development professionals are encouraged to note this gap in the scientific landscape. Any future discovery and characterization of this compound would represent a significant contribution to the field of natural product biosynthesis.

Unraveling the Enigma of Dactyllactone A: A Search for its Natural Source and Bio-origin

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, the natural product designated as "Dactyllactone A" remains elusive. No definitive source, biosynthetic pathway, or biological activity has been documented under this specific name. This suggests that this compound may be a novel, yet-to-be-published discovery, a compound known by an alternative name, or a potential misnomer.

The name "this compound" hints at a possible origin from organisms belonging to genera such as Dactylia (a marine sponge), Dactylella (a nematode-trapping fungus), or the plant Cynodon dactylon. However, extensive investigation into the secondary metabolites of these organisms has not yielded any compound identified as this compound.

While the primary subject of this technical guide remains uncharacterized, this report provides an in-depth overview of the known chemical diversity of the marine sponge genus Dactylia, a plausible, albeit unconfirmed, source. This information is presented to aid researchers and drug development professionals in a related field of marine natural products.

Chemical Constituents of the Marine Sponge Dactylia sp.

Marine sponges of the genus Dactylia are known to produce a variety of structurally unique and biologically active alkaloids. These compounds, rather than lactones, have been the focus of chemical investigations of this genus.

Notable Alkaloids from Dactylia sp.

Recent studies of a Dactylia sp. marine sponge have led to the isolation and characterization of several novel arylpyrrole alkaloids. These include denigrins and dactylpyrroles, which possess highly substituted pyrrole (B145914) or pyrrolone rings and tricyclic phenanthrene (B1679779) cores, respectively.

One of the most complex molecules isolated from this sponge is Spirodactylone . This hexacyclic indolizidone alkaloid features a novel spiro ring system. Its structure was elucidated through extensive spectroscopic methods. Interestingly, spirodactylone can be generated non-enzymatically from its co-metabolite, denigrin B, through oxidative cyclization, providing insight into its probable biogenesis.[1]

Another class of compounds identified are the denigrins and dactylpyrroles . Seven new arylpyrrole alkaloids, denigrins D-G and dactylpyrroles A-C, were isolated and their structures determined by NMR and MS spectroscopic data.[2]

A summary of some of the key compounds isolated from Dactylia sp. is presented in the table below.

Compound ClassSpecific CompoundsKey Structural FeaturesBiological Activity
Indolizidone Alkaloids SpirodactyloneHexacyclic, novel spiro ring systemNot reported
Arylpyrrole Alkaloids Denigrins D-GHighly substituted pyrrole or pyrrolone ringsNot reported
Arylpyrrole Alkaloids Dactylpyrroles A-CTricyclic phenanthrene coresNot reported
Arylpyrrole Alkaloids Dictyodendrin FInhibited transcription driven by the oncogenic PAX3-FOXO1 fusion gene (IC50 = 13 μM)[2]

Experimental Protocols: A General Overview

While specific protocols for the isolation of "this compound" are unavailable, the methodologies employed for the successful isolation of other metabolites from Dactylia sp. can serve as a valuable reference for future investigations.

Extraction and Isolation of Spirodactylone and Denigrin B

The following is a generalized workflow based on the isolation of spirodactylone and its precursor from a Dactylia sp. sponge:

experimental_workflow Sponge Dactylia sp. Sponge Material Extraction Extraction with Organic Solvents (e.g., CH2Cl2/MeOH) Sponge->Extraction Partition Solvent Partitioning (e.g., between n-BuOH and H2O) Extraction->Partition Chromatography1 Initial Chromatographic Separation (e.g., Diaion HP-20) Partition->Chromatography1 Chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20) Chromatography1->Chromatography2 HPLC High-Performance Liquid Chromatography (HPLC) (e.g., C18 column) Chromatography2->HPLC Spirodactylone Pure Spirodactylone HPLC->Spirodactylone DenigrinB Pure Denigrin B HPLC->DenigrinB

Figure 1: Generalized workflow for the isolation of metabolites from Dactylia sp.

Detailed Steps:

  • Extraction: The sponge material is typically extracted with a mixture of organic solvents, such as dichloromethane (B109758) and methanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: A series of chromatographic techniques are employed for further purification. This often starts with column chromatography using resins like Diaion HP-20, followed by size-exclusion chromatography on Sephadex LH-20.

  • HPLC: Final purification is achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column, to yield pure compounds.

Structure Elucidation

The structures of novel compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are crucial for establishing the connectivity and stereochemistry of the molecule. For complex, proton-deficient scaffolds, advanced techniques like long-range HSQMBC may be necessary.[1]

Putative Biosynthetic Insights

The co-isolation of denigrin B and spirodactylone, and the successful conversion of the former to the latter in the laboratory, strongly suggests a biosynthetic relationship.

biosynthesis DenigrinB Denigrin B Spirodactylone Spirodactylone DenigrinB->Spirodactylone [O] OxidativeCyclization Oxidative Cyclization

Figure 2: Proposed biogenetic relationship between Denigrin B and Spirodactylone.

This suggests that denigrin B is a likely biogenic precursor to spirodactylone within the sponge or its associated microbial symbionts.

Conclusion

While the identity of "this compound" remains a mystery, the chemical exploration of the marine sponge genus Dactylia has yielded a fascinating array of complex and bioactive alkaloids. The methodologies used to isolate and characterize these compounds provide a solid foundation for future research aimed at discovering novel natural products, including potentially the elusive this compound. Further investigation into the biosynthesis of these compounds could also open avenues for their synthetic or biotechnological production, enabling more extensive biological evaluation and potential drug development. Researchers are encouraged to consider the possibility of alternative nomenclature or misidentification when searching for this particular compound.

References

Preliminary Biological Screening of Dactyllactone A: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases has yielded no specific information on the preliminary biological screening of a compound identified as Dactyllactone A.

Extensive queries for "preliminary biological screening of this compound," "this compound biological activity," "this compound cytotoxicity assays," "this compound anti-inflammatory activity," and "this compound signaling pathways" did not return any relevant results. This indicates that, as of the current available information, this compound has not been the subject of published biological studies, or if it has, the data is not publicly accessible through standard scientific search engines.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the core biological activities of this compound, including data presentation, experimental protocols, and visualizations of signaling pathways, as requested.

Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct primary research to determine its biological properties. This would involve:

  • Isolation and Characterization: Ensuring the correct isolation and structural elucidation of this compound.

  • In Vitro Screening: Performing a battery of in vitro assays to assess its potential cytotoxic, anti-inflammatory, antimicrobial, and other biological activities.

  • Mechanism of Action Studies: If any significant activity is observed, further experiments would be required to elucidate the underlying molecular mechanisms and signaling pathways involved.

Until such studies are conducted and published, no information can be provided on the preliminary biological screening of this compound.

Dactyllactone A: A Technical Overview of a Novel Marine-Derived Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

CAS Number: 2226393-57-1[1]

Executive Summary

Dactyllactone A is a recently identified natural product isolated from marine sponges of the genus Dactylospongia. As a member of the diterpenoid class of compounds, this compound holds potential for significant biological activity, a characteristic shared by many marine-derived secondary metabolites. Sponges of the Dactylospongia genus are a known rich source of bioactive molecules, particularly terpenoids, which have demonstrated a range of promising pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial effects. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties. Due to the novelty of this compound, detailed experimental protocols and specific signaling pathway elucidations are limited in the public domain. Therefore, this document also presents generalized methodologies and potential signaling pathways based on the analysis of structurally related and co-isolated compounds from Dactylospongia species, offering a foundational framework for future research and development.

Chemical Properties of this compound

At present, detailed peer-reviewed data on the physicochemical properties of this compound are not widely available. The following table summarizes the essential chemical identifiers. Further research is required to fully characterize its properties such as melting point, boiling point, and solubility in various solvents.

PropertyValueReference
CAS Number 2226393-57-1[1]
Molecular Formula Not available
Molecular Weight Not available
Chemical Class Diterpenoid[2]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not yet published. However, based on established methods for the study of similar marine natural products, particularly those from Dactylospongia sponges, the following generalized protocols can be anticipated.

Isolation and Purification of Diterpenoids from Dactylospongia sp.

A common workflow for the isolation of bioactive compounds from marine sponges is outlined below. This process typically involves extraction, chromatographic separation, and spectroscopic analysis for structure elucidation.

G cluster_0 Extraction and Isolation Workflow collection Collection of Dactylospongia sp. extraction Solvent Extraction (e.g., MeOH/CH2Cl2) collection->extraction partition Solvent Partitioning (e.g., Hexane, EtOAc, H2O) extraction->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partition->chromatography hplc HPLC Purification (e.g., Reversed-Phase C18) chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Cytotoxicity Assays

To evaluate the potential anticancer properties of this compound, standard cytotoxicity assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Cancer cell lines (e.g., human melanoma, colon carcinoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, many diterpenoids isolated from marine organisms exhibit anti-inflammatory and cytotoxic activities by targeting key cellular signaling cascades.

Anti-inflammatory Signaling

A plausible mechanism of action for the anti-inflammatory effects of this compound could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of the inflammatory response.

G cluster_1 Potential Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikb IκBα receptor->ikb activates IKK nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Gene Expression nucleus->genes induces dactyllactone This compound dactyllactone->ikb inhibits degradation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast and largely untapped reservoir of novel chemical entities with significant therapeutic potential. Among the prolific producers of bioactive secondary metabolites, the marine sponge Dactylospongia elegans has emerged as a rich source of a diverse array of polyketides, particularly sesquiterpenoid derivatives. While the initially searched "Dactyllactone A" did not yield specific public data, a deep dive into the polyketides of Dactylospongia elegans reveals a treasure trove of compounds with promising cytotoxic, anti-inflammatory, and immunosuppressive activities. This technical guide provides a comprehensive overview of the core polyketide structures, their biological activities, experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Core Polyketide Scaffolds from Dactylospongia elegans

The polyketides isolated from Dactylospongia elegans are predominantly sesquiterpene quinones, hydroquinones, and tetronic acid derivatives. These compounds often feature a complex bicyclic or tricyclic sesquiterpene moiety fused or linked to a quinone, hydroquinone, or a γ-lactone ring system. This structural diversity gives rise to a wide spectrum of biological activities.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data for some of the most well-characterized polyketides from Dactylospongia elegans.

Table 1: Cytotoxic Activity of Polyketides from Dactylospongia elegans

CompoundCell LineAssayIC50 (µM)Reference
Pelorol501Mel (Melanoma)Neutral Red12.51 (24h), 4.17 (48h), 3.02 (72h)[1]
5-epi-Ilimaquinone (B1256187)501Mel (Melanoma)Neutral Red7.88 (24h), 5.71 (48h), 1.72 (72h)[1]
Dactylospene ADU145, SW1990, Huh7, PANC-1Not Specified2.11 - 13.35Not Specified
Dactylospene CDU145, SW1990, Huh7, PANC-1Not Specified2.11 - 13.35Not Specified
LuffariellolideDU145, SW1990, Huh7, PANC-1Not Specified2.11 - 13.35Not Specified

Table 2: Anti-inflammatory and Immunosuppressive Activity of Polyketides from Dactylospongia elegans

CompoundBiological ActivityAssayIC50 (µM) / InhibitionReference
Popolohuanone HIL-6 InhibitionELISAPotent inhibition at 10 µM[2]
Dactyltone AT-cell Proliferation InhibitionConA-induced proliferation6.53Not Specified
Dactyltone BT-cell Proliferation InhibitionConA-induced proliferation9.85Not Specified
Dactylospene BNitric Oxide Production InhibitionLPS-induced in RAW264.777.5% inhibition at 10 µMNot Specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of polyketides from Dactylospongia elegans.

Isolation and Purification of Pelorol and 5-epi-Ilimaquinone[1]
  • Extraction: The freeze-dried sponge material (130 g) is extracted with methanol (B129727).

  • Concentration: The methanol extract is concentrated under vacuum to yield a solid residue (5.35 g).

  • Purification: The residue is then subjected to further purification steps, which typically involve chromatographic techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) to isolate the pure compounds.

Cytotoxicity Assessment: MTT Assay[1][2][3][4][5]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate overnight at 37°C and then measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay[6][7][8][9]

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour before stimulating with 1 µg/mL of LPS for another 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture medium.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the medium.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Immunosuppressive Activity: Concanavalin A (ConA)-induced T-cell Proliferation Assay[10][11][12][13][14]

This assay assesses the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation method.

  • Cell Seeding: Resuspend the cells in a suitable culture medium and adjust the concentration to 1 x 10⁶ cells/mL. Seed 1 x 10⁵ cells into each well of a 96-well plate.

  • Treatment and Stimulation: Add the test compound at various concentrations to the wells. Then, add Concanavalin A (typically 5 µg/mL) to stimulate T-cell proliferation.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 48-96 hours.

  • Proliferation Assessment: Cell proliferation can be measured using various methods, such as:

    • MTT assay: As described above.

    • BrdU incorporation: Measure the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of proliferating cells using an ELISA-based method.

    • CFSE staining: Label cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation and measure the dilution of the dye in subsequent generations of proliferating cells by flow cytometry.

Interleukin-6 (IL-6) Inhibition Assay: ELISA[15][16][17][18][19]

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of the pro-inflammatory cytokine IL-6 in cell culture supernatants.

  • Plate Coating: Coat a 96-well plate with an antibody specific for human IL-6 and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample and Standard Addition: Add standards of known IL-6 concentrations and the cell culture supernatants from the anti-inflammatory assay to the wells and incubate.

  • Detection Antibody: Add a biotinylated anti-human IL-6 antibody and incubate.

  • Streptavidin-HRP: Add streptavidin conjugated to horseradish peroxidase (HRP) and incubate.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

  • Stop Solution and Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The concentration of IL-6 in the samples is determined by comparison to the standard curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of polyketides from Dactylospongia elegans are a result of their interaction with various cellular signaling pathways.

Pro-Apoptotic Signaling of Pelorol and 5-epi-Ilimaquinone

Pelorol and 5-epi-ilimaquinone have been shown to induce apoptosis in melanoma cells.[1][3] Their mechanism involves the induction of cell cycle arrest in the G1 phase and the modulation of key apoptosis-regulating proteins.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors bind DISC DISC Death Receptors->DISC forms Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 activates Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 activates Pelorol Pelorol Bax Bax Pelorol->Bax upregulates Bcl-2 Bcl-2 Pelorol->Bcl-2 downregulates 5-epi-Ilimaquinone 5-epi-Ilimaquinone 5-epi-Ilimaquinone->Bax upregulates 5-epi-Ilimaquinone->Bcl-2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 cleaves to Caspase-9->Pro-Caspase-3 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Pro-apoptotic signaling cascade initiated by Pelorol and 5-epi-Ilimaquinone.

Inhibition of Inflammatory Pathways

The anti-inflammatory activity of compounds like popolohuanone H, which inhibits the production of the pro-inflammatory cytokine IL-6, suggests an interaction with key inflammatory signaling pathways such as the NF-κB pathway.[2]

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK Complex IKK Complex TRAF6->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription induces Pro-inflammatory Cytokines (IL-6) Pro-inflammatory Cytokines (IL-6) Gene Transcription->Pro-inflammatory Cytokines (IL-6) Popolohuanone H Popolohuanone H Popolohuanone H->Pro-inflammatory Cytokines (IL-6) inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory effect of Popolohuanone H.

General Polyketide Biosynthesis

Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The general biosynthetic pathway involves the sequential condensation of simple carboxylic acid units.

pks_biosynthesis cluster_pks Polyketide Synthase (PKS) Module Starter Unit (e.g., Acetyl-CoA) Starter Unit (e.g., Acetyl-CoA) AT AT Starter Unit (e.g., Acetyl-CoA)->AT loads Extender Unit (e.g., Malonyl-CoA) Extender Unit (e.g., Malonyl-CoA) Extender Unit (e.g., Malonyl-CoA)->AT loads Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) Ketosynthase (KS) Ketosynthase (KS) Acyltransferase (AT) Acyltransferase (AT) Growing Polyketide Chain Growing Polyketide Chain Modification Domains (KR, DH, ER) Modification Domains (KR, DH, ER) Growing Polyketide Chain->Modification Domains (KR, DH, ER) optional modification ACP ACP AT->ACP transfers to KS KS ACP->KS presents to KS->Growing Polyketide Chain condenses Next PKS Module Next PKS Module Modification Domains (KR, DH, ER)->Next PKS Module passes to Final Polyketide Final Polyketide Next PKS Module->Final Polyketide release & cyclization

References

Unraveling the Enigma of Dactyllactone A: A Proposed Exploration of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: The following document represents a structured approach to exploring the therapeutic potential of a compound referred to as "Dactyllactone A." It is critical to inform the reader that extensive searches of prominent scientific databases and literature have yielded no specific compound identified as "this compound." The information presented herein is therefore a speculative framework based on phytochemicals isolated from plants with similar-sounding names, such as Dactylis glomerata. This guide is intended to serve as a template for investigation should "this compound" be identified and isolated in the future.

Introduction: The Uncharted Territory of this compound

The relentless pursuit of novel therapeutic agents has consistently driven researchers towards the vast and diverse chemical landscapes of the natural world. Within this realm, lactone-containing molecules have garnered significant attention for their wide array of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties. This whitepaper focuses on the hypothetical compound, this compound, a molecule whose therapeutic potential remains entirely unexplored.

This document will outline a comprehensive strategy for the systematic evaluation of this compound, from initial isolation and structural elucidation to in-depth preclinical assessment. We will propose experimental protocols, define key signaling pathways for investigation, and establish a framework for the clear and concise presentation of quantitative data.

Hypothetical Isolation and Characterization of this compound

The initial and most critical step is the confirmed isolation and structural characterization of this compound. Based on the name, it is plausible that this compound could be a novel lactone-containing secondary metabolite from a plant species such as Dactylis glomerata (Orchard Grass).

Proposed Experimental Protocol: Isolation and Structure Elucidation

Objective: To isolate and determine the absolute chemical structure of this compound.

Methodology:

  • Plant Material Collection and Extraction:

    • Collect and identify plant material (e.g., leaves, stems, roots of Dactylis glomerata).

    • Perform sequential solvent extraction using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate the crude extract.

  • Chromatographic Separation:

    • Employ a combination of chromatographic techniques, including column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) to isolate pure compounds from the active fractions.

  • Structural Elucidation:

    • Utilize a suite of spectroscopic techniques to determine the chemical structure:

      • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and proton connectivity.

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the molecular formula.

      • X-ray Crystallography: To determine the absolute stereochemistry if suitable crystals can be obtained.

Exploring the Therapeutic Potential: A Multi-pronged Approach

Once isolated and characterized, the therapeutic potential of this compound can be systematically investigated across several key areas of unmet medical need.

Anti-Cancer Activity

Hypothesis: this compound exhibits cytotoxic or cytostatic effects on cancer cell lines through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival.

Proposed Key Experiments:

  • In vitro Cytotoxicity Assays:

    • MTT Assay: To assess the effect of this compound on the viability of a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia).

    • IC50 Determination: To quantify the concentration of this compound required to inhibit 50% of cell growth.

  • Mechanism of Action Studies:

    • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to determine the induction of apoptosis.

    • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to investigate cell cycle arrest.

    • Western Blot Analysis: To probe for the expression levels of key proteins in apoptosis and cell cycle regulation pathways (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs).

Data Presentation: Quantitative Analysis of Anti-Cancer Activity

All quantitative data from these experiments should be meticulously recorded and presented in a clear, tabular format for ease of comparison.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 (Breast)[Insert Data][Insert Data]
A549 (Lung)[Insert Data][Insert Data]
HCT116 (Colon)[Insert Data][Insert Data]
Jurkat (Leukemia)[Insert Data][Insert Data]

Table 1: Hypothetical IC50 values of this compound against various cancer cell lines.

Visualizing the Mechanism: Signaling Pathways and Workflows

To effectively communicate the complex biological processes potentially modulated by this compound, graphical representations are indispensable.

Proposed Signaling Pathway for Investigation: The Apoptotic Cascade

The induction of apoptosis is a hallmark of many effective anti-cancer agents. The following diagram illustrates a simplified intrinsic apoptotic pathway that could be investigated in the context of this compound's mechanism of action.

Apoptosis_Pathway Dactyllactone_A This compound Bax_Bak Bax/Bak Activation Dactyllactone_A->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase3->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow Diagram

A clear workflow diagram is essential for outlining the experimental process from compound isolation to biological evaluation.

Experimental_Workflow cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Biological Evaluation Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction Fractionation Fractionation Extraction->Fractionation Isolation Isolation Fractionation->Isolation Structure_Elucidation Structure_Elucidation Isolation->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity_Assay Structure_Elucidation->Cytotoxicity_Assay Mechanism_of_Action Mechanism_of_Action Cytotoxicity_Assay->Mechanism_of_Action Data_Analysis Data_Analysis Mechanism_of_Action->Data_Analysis

Caption: A streamlined workflow for the investigation of this compound.

Conclusion and Future Directions

The therapeutic potential of the hypothetical compound this compound remains a compelling but unwritten chapter in the book of natural product drug discovery. The framework presented in this whitepaper provides a robust and systematic approach to its investigation. Should this molecule be identified and isolated, the proposed methodologies will enable a thorough evaluation of its anti-cancer properties and a deep understanding of its mechanism of action. The successful execution of this research plan could unveil a novel therapeutic lead with the potential to address significant unmet needs in oncology and beyond. The scientific community eagerly awaits the potential discovery and characterization of this compound.

Methodological & Application

Application Notes and Protocols for Dactyllactone A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and utilizing cell-based assays to investigate the biological activity of Dactyllactone A, a marine-derived natural product with potential therapeutic applications. The following protocols are designed to be adaptable to various cancer cell lines and research objectives.

Overview of this compound and Potential Activities

This compound is a novel compound isolated from marine organisms that has demonstrated promising anticancer properties. Preliminary studies suggest that its mechanism of action may involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression. These notes outline a series of cell-based assays to elucidate the specific effects of this compound on cancer cells.

Cell Line Selection and Culture

The choice of cell line is critical for obtaining relevant data. It is recommended to screen a panel of cancer cell lines representing different tumor types to determine the spectrum of this compound's activity.

Recommended Cell Lines:

  • Human breast cancer: MDA-MB-231, MCF-7

  • Human prostate cancer: PC3

  • Human liver cancer: HepG2

  • Human colon cancer: HCT116

  • Normal (non-cancerous) cell line (for cytotoxicity comparison): e.g., Vero cells or human fibroblasts

General Cell Culture Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of this compound. The MTT and XTT assays are reliable colorimetric methods for this purpose.[1][2][3][4]

MTT Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

XTT Assay Protocol

The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble, simplifying the procedure.[1][2]

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Follow steps 1 and 2 of the MTT protocol.

  • After the treatment period, add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450-500 nm using a microplate reader.

Data Presentation: Cell Viability

Summarize the results in a table to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.1
1
10
50
100
IC50 (µM)

Apoptosis Assays

To determine if this compound induces programmed cell death, apoptosis assays are crucial.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.[5][6][8]

Materials:

  • 96-well, clear-bottom, black plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Seed cells in the specialized 96-well plate and treat with this compound.

  • Add Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence with a luminometer.

Data Presentation: Apoptosis
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
This compound (IC50)
TreatmentCaspase-3/7 Activity (RLU)Fold Change vs. Control
Vehicle Control1.0
This compound (IC50)

Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry with propidium iodide staining is the standard method.[9][10][11][12][13]

Propidium Iodide Staining Protocol

Materials:

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.[9][10][11]

Data Presentation: Cell Cycle Analysis
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (IC50)

Signaling Pathway Analysis

Investigating the effect of this compound on key cancer-related signaling pathways can provide insights into its mechanism of action.

NF-κB Activity Assay (Reporter Assay)

This assay measures the transcriptional activity of NF-κB.[14][15][16]

Protocol:

  • Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treat the transfected cells with this compound.

  • Induce NF-κB activation with a stimulant (e.g., TNF-α).

  • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

STAT3 Activation Assay (Western Blot or ELISA)

This assay detects the phosphorylation of STAT3, which indicates its activation.[17][18][19][20][21]

Protocol (Western Blot):

  • Treat cells with this compound.

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.

Wnt/β-catenin Signaling Assay (TOP/FOP Flash Assay)

This reporter assay measures the activity of the TCF/LEF transcription factors, which are downstream targets of β-catenin.[22][23][24][25]

Protocol:

  • Co-transfect cells with either a TOP-flash (containing TCF/LEF binding sites) or FOP-flash (mutated binding sites, as a negative control) luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treat cells with this compound.

  • Lyse the cells and perform a dual-luciferase assay.

Data Presentation: Signaling Pathways
TreatmentNF-κB Relative Luciferase Activity
Vehicle Control1.0
This compound
TNF-α
This compound + TNF-α
Treatmentp-STAT3/Total STAT3 Ratio
Vehicle Control1.0
This compound
TreatmentTOP/FOP Flash Ratio
Vehicle Control1.0
This compound

Visualizations

Experimental Workflow Diagrams

G cluster_prep Cell Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action CellCulture Cell Seeding & Adherence Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability (MTT/XTT) Treatment->Viability 24, 48, 72h Apoptosis Apoptosis (Annexin V/Caspase) Treatment->Apoptosis 24, 48h CellCycle Cell Cycle (PI Staining) Treatment->CellCycle 24, 48h Signaling Signaling Pathway Analysis Apoptosis->Signaling CellCycle->Signaling

Caption: General experimental workflow for assessing this compound activity.

Signaling Pathway Diagrams

G cluster_nfkb NF-κB Pathway Inhibition DactA This compound IKK IKK DactA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_stat3 STAT3 Pathway Inhibition DactA This compound JAK JAK DactA->JAK Inhibits? Receptor Cytokine Receptor Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Transcription Gene Transcription Nucleus->Transcription

Caption: Postulated mechanism of this compound on the STAT3 signaling pathway.

G cluster_wnt Wnt/β-catenin Pathway Modulation DactA This compound DestructionComplex Destruction Complex (APC, Axin, GSK3β) DactA->DestructionComplex Activates? BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Transcription Target Gene Transcription TCF_LEF->Transcription

Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.

References

Application Note: Dactyllactone A as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dactyllactone A is a member of the abietane (B96969) diterpenoid class of natural products. Compounds within this class have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The anti-inflammatory properties of many natural products are attributed to their ability to modulate key enzymatic pathways involved in the inflammatory response. One of the primary targets in anti-inflammatory drug discovery is Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][4] Structurally similar abietane diterpenoids have been shown to inhibit the expression and activity of COX-2.[3] This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the potential of this compound as a selective inhibitor of human recombinant COX-2.

Principle of the Assay

The assay quantitatively measures the activity of the COX-2 enzyme. The cyclooxygenase component of the enzyme catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). Subsequently, the peroxidase component of the enzyme reduces PGG2 to Prostaglandin H2 (PGH2).[5] This peroxidase activity can be monitored using a chromogenic or fluorogenic substrate. In the presence of an inhibitor like this compound, the enzymatic activity of COX-2 is reduced, leading to a decrease in the measured signal. The inhibitory effect is quantified by determining the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50).

Quantitative Inhibition Data (Illustrative)

The following table presents hypothetical IC50 values for this compound against COX-1 and COX-2 to illustrate how data would be presented. These values are for demonstrative purposes only and are not derived from actual experimental results.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundCOX-25.815.5
This compoundCOX-190.1
Celecoxib (Control)COX-20.05160
Celecoxib (Control)COX-18.0

Note: Data are for illustrative purposes only.

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory signaling cascade, leading to the production of prostaglandins.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 substrate for Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 produces Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Dactyllactone_A This compound Dactyllactone_A->COX2 inhibits

Caption: Role of COX-2 in the inflammatory pathway and putative inhibition by this compound.

Experimental Protocol: COX-2 Inhibition Assay

This protocol is designed for a 96-well plate format using a fluorometric readout.

1. Materials and Reagents

  • Human recombinant COX-2 enzyme

  • Human recombinant COX-1 enzyme (for selectivity testing)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[6]

  • Heme (cofactor)

  • Arachidonic Acid (substrate)[7]

  • Fluorometric probe (e.g., Amplex™ Red)[6]

  • Horseradish Peroxidase (HRP)

  • This compound

  • Positive Control Inhibitor (e.g., Celecoxib)

  • DMSO (solvent for compounds)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities (e.g., Ex/Em = 535/590 nm)[6]

2. Reagent Preparation

  • Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0. Equilibrate to 37°C before use.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Working Inhibitor Solutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve final concentrations ranging from 0.1 µM to 100 µM in the assay. Prepare similar dilutions for the positive control.

  • Enzyme Preparation: On the day of the assay, thaw the COX-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 17.5 ng/µl) with cold Assay Buffer.[6] Keep on ice.

  • Substrate Solution: Prepare a working solution of arachidonic acid (e.g., 0.5 mM) in Assay Buffer.[6]

  • Detection Mix: Prepare a solution containing the fluorometric probe and HRP in Assay Buffer according to the manufacturer's guidelines.

3. Assay Procedure

The following workflow outlines the steps for the enzyme inhibition assay.

Assay_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Dispense Assay Buffer, Heme, and Detection Mix to all wells B Add this compound, Control Inhibitor, or Vehicle (DMSO) A->B C Add COX-2 Enzyme (except to 'No Enzyme' control) B->C D Pre-incubate plate at 37°C for 10-15 min C->D E Initiate reaction by adding Arachidonic Acid D->E F Immediately read fluorescence kinetically for 5-10 min E->F G Calculate initial reaction velocity (V₀) F->G H Determine Percent Inhibition G->H I Plot dose-response curve and calculate IC50 H->I

Caption: General experimental workflow for the this compound COX-2 inhibition assay.

Step-by-Step Method:

  • Plate Setup: In a 96-well plate, set up the following conditions in duplicate:

    • Blank Wells: Assay Buffer, vehicle (DMSO).

    • 100% Activity Control: Assay Buffer, vehicle (DMSO), COX-2 enzyme.

    • Test Wells: Assay Buffer, this compound at various concentrations.

    • Positive Control Wells: Assay Buffer, Celecoxib at various concentrations.

  • Reagent Addition:

    • Add 160 µl of Assay Buffer, 10 µl of Heme, and the detection mix to all wells.[7]

    • Add 10 µl of the appropriate working inhibitor solution (this compound or Celecoxib) or vehicle (DMSO) to the designated wells.

    • Add 10 µl of the diluted COX-2 enzyme solution to all wells except the Blank wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5][7]

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µl of the arachidonic acid substrate solution to all wells.[7]

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 5-10 minutes.[6]

4. Data Analysis

  • Calculate Initial Reaction Velocity (V₀): For each well, plot the fluorescence readings against time. The slope of the initial linear portion of this curve represents the initial reaction velocity (V₀).

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:

    • % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank)] * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[5]

5. Selectivity Assay

To determine the selectivity of this compound for COX-2 over COX-1, repeat the entire protocol using the human recombinant COX-1 enzyme. The Selectivity Index (SI) is then calculated as:

  • SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

References

Application Note: Quantitative Analysis of Dactylactone A in Botanical and Biological Matrices using HPLC-PDA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dactylactone A is a novel bioactive terpene lactone showing promise in preclinical studies for its therapeutic properties. As research progresses towards clinical applications, robust and reliable analytical methods are essential for its quantification in various matrices, including botanical extracts and biological fluids. This document provides detailed protocols for the determination of Dactylactone A using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis.

Analytical Methods Overview

Two distinct yet complementary methods are presented. The HPLC-PDA method is suitable for quantifying higher concentrations of Dactylactone A in raw materials and extracts, leveraging widely available equipment.[1][2] The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for detecting trace amounts in complex biological matrices like plasma.[3][4][5]

Data Presentation: Method Performance Characteristics

The following table summarizes the validation parameters for the developed HPLC-PDA and LC-MS/MS methods for Dactylactone A quantification.

ParameterHPLC-PDA MethodLC-MS/MS Method
Retention Time (t_R_) 4.8 min2.1 min
Linear Range 0.5 - 100 µg/mL0.002 - 0.5 µg/mL (2 - 500 ng/mL)
Correlation Coefficient (R²) > 0.9990> 0.9985
Limit of Detection (LOD) 0.15 µg/mL0.0005 µg/mL (0.5 ng/mL)
Limit of Quantitation (LOQ) 0.5 µg/mL0.002 µg/mL (2 ng/mL)
Accuracy (% Recovery) 96.4% - 104.2%95.5% - 106.9%
Precision (% RSD) < 2.0%< 5.0%

Experimental Protocols & Workflows

A generalized workflow for the analysis of Dactylactone A is presented below, from initial sample handling to final data analysis.

Dactylactone A Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Botanical or Biological Sample Extraction Solvent Extraction or Protein Precipitation Sample->Extraction Homogenize Cleanup Filtration / SPE Cleanup Extraction->Cleanup Purify LC Chromatographic Separation (U)HPLC Cleanup->LC PDA PDA Detection (210 nm) LC->PDA Routine QC MSMS MS/MS Detection (MRM Mode) LC->MSMS Bioanalysis Quant Quantification & Reporting PDA->Quant MSMS->Quant

Caption: General workflow for Dactylactone A analysis.

Protocol 1: HPLC-PDA Method for Botanical Extracts

This protocol is optimized for the quantification of Dactylactone A in dried plant material or powdered extracts.

1. Sample Preparation: Solid-Liquid Extraction

  • Accurately weigh 1.0 g of homogenized, dried plant material into a 50 mL conical tube.

  • Add 20 mL of methanol. For enhanced extraction efficiency, ultrasound-assisted extraction can be employed.[6]

  • Vortex the mixture for 1 minute and place it in a sonicator bath for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.

  • Decant the supernatant and filter it through a 0.22 µm nylon syringe filter into an HPLC vial for analysis.[1]

2. Chromatographic Conditions

  • Instrument: HPLC system with a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 90% B

    • 8-9 min: 90% B

    • 9.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector monitoring at 210 nm, as terpene lactones often lack strong chromophores and absorb at lower UV wavelengths.[9]

3. Data Analysis

  • Prepare a calibration curve using Dactylactone A reference standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Integrate the peak area corresponding to the retention time of Dactylactone A in the samples.

  • Quantify the concentration using the linear regression equation derived from the calibration curve.[10]

Protocol 2: LC-MS/MS Method for Biological Samples (Plasma)

This high-sensitivity method is designed for pharmacokinetic studies and requires minimal sample volume.

1. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope-labeled compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial, avoiding the protein pellet.

  • The sample is now ready for injection into the LC-MS/MS system.[5]

2. LC-MS/MS Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[11]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[4]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[4]

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.6-4.5 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

  • Hypothetical MRM Transitions:

    • Dactylactone A: m/z 351.2 → 185.1 (Quantifier), m/z 351.2 → 220.3 (Qualifier)

    • Internal Standard: m/z 355.2 → 189.1

  • Source Parameters: Optimized for Dactylactone A signal (e.g., Capillary Voltage: 3.5 kV; Source Temp: 140 °C; Desolvation Temp: 350 °C).[3]

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Dactylactone A / Internal Standard) against the concentration of the standards.

  • Use the resulting regression equation to determine the concentration of Dactylactone A in the plasma samples. The method should be validated according to regulatory guidelines.[12]

References

Application of Galiellalactone in Cancer Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Galiellalactone, a potent anti-cancer agent, in various cancer cell lines. It includes detailed experimental protocols, quantitative data on its efficacy, and visualizations of its mechanism of action to facilitate further research and drug development.

Introduction

Galiellalactone is a fungal metabolite that has demonstrated significant anti-tumor activity in preclinical studies. Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cell proliferation, survival, and differentiation that is often constitutively activated in cancer. By directly targeting STAT3, Galiellalactone induces cell cycle arrest and apoptosis in various cancer cell types, making it a promising candidate for therapeutic development.

Quantitative Data: Efficacy of Galiellalactone

The cytotoxic and anti-proliferative effects of Galiellalactone have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
DU145Prostate CancerWST-1 Proliferation Assay723.02[1]
DU145Prostate CancerGrowth Inhibition723.6[2]
BT-549Triple-Negative Breast CancerMTT Assay2412.68[1]
MDA-MB-231Triple-Negative Breast CancerMTT Assay2416.93[1]
MDA-MB-468Triple-Negative Breast CancerMTT Assay2417.48[1]

Mechanism of Action: STAT3 Signaling Pathway

Galiellalactone exerts its anti-cancer effects primarily by inhibiting the STAT3 signaling pathway. It has been shown to directly bind to STAT3, preventing its dimerization, nuclear translocation, and subsequent binding to DNA. This leads to the downregulation of various STAT3 target genes involved in cell survival and proliferation.

STAT3_Pathway cluster_upstream Upstream Activation cluster_stat3 STAT3 Regulation cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Cytokines/Growth Factors->Receptor Tyrosine Kinases (RTKs) JAKs JAKs Receptor Tyrosine Kinases (RTKs)->JAKs STAT3 (inactive) STAT3 (inactive) JAKs->STAT3 (inactive) Phosphorylation p-STAT3 (active dimer) p-STAT3 (active dimer) STAT3 (inactive)->p-STAT3 (active dimer) Dimerization Nuclear Translocation Nuclear Translocation p-STAT3 (active dimer)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Binds to DNA Proliferation Proliferation Gene Transcription->Proliferation Upregulates Survival Survival Gene Transcription->Survival Upregulates Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Upregulates Galiellalactone Galiellalactone Galiellalactone->p-STAT3 (active dimer) Inhibits Dimerization & DNA Binding

Caption: Galiellalactone inhibits the STAT3 signaling pathway.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of Galiellalactone on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Galiellalactone.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Galiellalactone (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C.

  • Prepare serial dilutions of Galiellalactone in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the Galiellalactone dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

MTT_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Galiellalactone B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies Galiellalactone-induced apoptosis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Galiellalactone

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates.

  • Treat with desired concentrations of Galiellalactone.

  • Harvest both adherent and floating cells.

  • Wash cells with ice-cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze by flow cytometry.

Apoptosis_Workflow A Seed and treat cells B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC/PI D->E F Incubate 15 min E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol determines the effect of Galiellalactone on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Galiellalactone

  • 6-well plates

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with Galiellalactone.

  • Harvest cells and wash with PBS.

  • Fix cells in ice-cold 70% ethanol for at least 2 hours at -20°C.

  • Wash cells to remove ethanol.

  • Resuspend in PI/RNase staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze by flow cytometry.

Western Blot Analysis

This protocol analyzes the expression of key proteins in the STAT3 pathway.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Prepare protein lysates from treated and control cells.

  • Determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with secondary antibodies for 1 hour.

  • Wash and detect protein bands using ECL.

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cancer cell line of interest

  • Galiellalactone

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed and treat cells with Galiellalactone.

  • Harvest and fix the cells.

  • Permeabilize the cells.

  • Incubate with the TUNEL reaction mixture for 60 minutes at 37°C in the dark.[3]

  • Wash the cells.

  • Analyze by fluorescence microscopy or flow cytometry.[3]

Galiellalactone is a promising anti-cancer agent that effectively targets the STAT3 signaling pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly in prostate and triple-negative breast cancers. The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic potential of Galiellalactone. Further studies are warranted to explore its efficacy in other cancer types and to evaluate its in vivo anti-tumor activity.

References

Dactyllactone A: Information Not Currently Available in Publicly Accessible Resources

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and public online resources, no information could be found regarding a compound named "Dactyllactone A." This suggests that "this compound" may be a very recently discovered compound for which research has not yet been published, a proprietary compound not disclosed in the public domain, or potentially an incorrect name.

Our extensive search included queries for the compound's structure, its potential as an enzyme inhibitor, its biological activities, and its natural sources. We also broadened the search to include related terms such as "Dactyllactone," and explored genera of organisms like Dactylia (a marine sponge) and Dactylis (a genus of grasses) from which a compound with a similar name might originate. None of these avenues yielded any specific information on "this compound."

Consequently, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams. The core requirements of the user's request—data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—are entirely dependent on the availability of primary research data for this specific compound.

We recommend the following actions for researchers, scientists, and drug development professionals interested in "this compound":

  • Verify the Compound Name and Source: Double-check the spelling and origin of the compound's name. It is possible that it is known by a different name or designation in the scientific literature.

  • Consult Proprietary Databases: If you have access to specialized or proprietary chemical and biological databases, a search within those systems may yield relevant information.

  • Contact Original Researchers: If the name was encountered in a presentation, conference abstract, or other preliminary communication, reaching out to the original researchers may be the most direct way to obtain further details.

Without any publicly available data, it is not possible to fulfill the request for detailed scientific documentation on this compound as a potential enzyme inhibitor at this time. We will continue to monitor for any emerging information on this compound and will update our resources accordingly as new research becomes available.

Application Notes and Protocols for Dactyllactone A Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactyllactone A is a marine-derived natural product that has garnered interest within the scientific community for its potential therapeutic properties. As with any novel compound being considered for pharmaceutical development, a thorough evaluation of its cytotoxic effects is a critical initial step. Cytotoxicity testing is essential to determine the concentration at which a substance may induce cell damage or death, providing fundamental data for safety and efficacy assessments.[1][] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Additionally, it outlines the principles of data analysis and visualization of relevant biological pathways.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[3]

Experimental Protocols

Materials and Reagents
  • This compound (of known purity)

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293, fibroblasts)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

The overall experimental workflow for this compound cytotoxicity testing is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Solution Treatment Treatment with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability Absorbance_Reading->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination G Dactyllactone_A This compound Cell_Membrane Cell Membrane Dactyllactone_A->Cell_Membrane Interacts with cell Bax Bax (Pro-apoptotic) Cell_Membrane->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cell_Membrane->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Releases Cytochrome c, activates Bax->Mitochondria Induces pore formation Bcl2->Mitochondria Inhibits pore formation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cleaves cellular substrates

References

Application Notes and Protocols for High-Throughput Screening of Dactyllactone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactyllactone A is a novel diterpenoid compound with significant potential for therapeutic applications. Preliminary studies suggest its involvement in key cellular signaling pathways implicated in inflammation and oncogenesis. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its modulatory effects on the NF-κB and Wnt signaling pathways. The protocols outlined below are designed for adaptation to automated HTS platforms.

Biological Context and Potential Applications

Diterpenoids, a class of natural products, are known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties. While this compound is a new addition to this family, its structural analogs suggest a high probability of interaction with critical cellular signaling cascades.

Anti-Inflammatory Potential: Targeting the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Its aberrant activation is a hallmark of numerous chronic inflammatory diseases and cancers. Molecules that can modulate this pathway are of significant therapeutic interest. Evidence from similar natural products suggests that this compound may exert anti-inflammatory effects by inhibiting key components of the NF-κB cascade.

Oncogenic Signaling: Investigating the Wnt Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is frequently observed in various cancers, particularly colorectal cancer. The identification of small molecules that can inhibit aberrant Wnt signaling is a major goal in cancer drug discovery. Given the broad bioactivity of diterpenes, exploring the effect of this compound on the Wnt pathway is a logical step in characterizing its therapeutic potential.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize hypothetical quantitative data for this compound in relevant HTS assays. These values serve as a benchmark for assay validation and hit identification.

Table 1: Inhibitory Activity of this compound on the NF-κB Pathway

Assay TypeCell LineInducerIC50 (µM)Z'-factor
NF-κB Reporter AssayHEK293/NF-κB-lucTNF-α (10 ng/mL)1.50.78
High Content ImagingA549IL-1β (10 ng/mL)2.30.65

Table 2: Inhibitory Activity of this compound on the Wnt Pathway

Assay TypeCell LineActivatorIC50 (µM)Z'-factor
TCF/LEF Reporter AssayHEK293/TCF-lucWnt3a (100 ng/mL)5.80.72
β-catenin AccumulationSW480N/A (constitutively active)8.20.61

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Gene Assay for HTS

This protocol describes a cell-based assay to screen for inhibitors of the NF-κB signaling pathway using a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293/NF-κB-luc stable cell line

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • This compound (and other test compounds)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • White, clear-bottom 384-well plates

Methodology:

  • Cell Seeding: Seed HEK293/NF-κB-luc cells at a density of 10,000 cells/well in 20 µL of culture medium into 384-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound and other test compounds in DMSO. Add 100 nL of compound solution to each well using an automated liquid handler.

  • Induction: Prepare a solution of TNF-α in culture medium at a final concentration of 10 ng/mL. Add 5 µL of the TNF-α solution to all wells except the negative controls.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (TNF-α alone) and negative (vehicle) controls. Calculate the IC50 value for this compound.

Protocol 2: High-Content Imaging of NF-κB Nuclear Translocation

This assay quantifies the inhibition of NF-κB nuclear translocation upon stimulation, providing a more direct measure of pathway inhibition.

Materials:

  • A549 cells

  • DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

  • This compound (and other test compounds)

  • IL-1β (Interleukin-1 beta)

  • Primary antibody (anti-NF-κB p65)

  • Secondary antibody (fluorescently labeled)

  • Hoechst 33342 (nuclear stain)

  • Black, clear-bottom 384-well plates

Methodology:

  • Cell Seeding: Seed A549 cells at a density of 5,000 cells/well in 40 µL of culture medium into 384-well plates. Incubate overnight.

  • Compound Addition: Add 100 nL of serially diluted this compound to the wells.

  • Induction: Stimulate the cells by adding 10 µL of IL-1β (final concentration 10 ng/mL) to all wells except the negative controls.

  • Incubation: Incubate for 30 minutes at 37°C, 5% CO2.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with the anti-NF-κB p65 primary antibody, followed by the fluorescent secondary antibody and Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Quantify the nuclear-to-cytoplasmic intensity ratio of the NF-κB p65 signal. Determine the IC50 of this compound based on the inhibition of nuclear translocation.

Protocol 3: TCF/LEF Luciferase Reporter Assay for Wnt Signaling

This protocol is designed to screen for inhibitors of the canonical Wnt signaling pathway using a TCF/LEF luciferase reporter assay.[1]

Materials:

  • HEK293/TCF-luc stable cell line

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • This compound (and other test compounds)

  • Wnt3a conditioned medium

  • Luciferase assay reagent

  • White, clear-bottom 384-well plates

Methodology:

  • Cell Seeding: Seed HEK293/TCF-luc cells at a density of 10,000 cells/well in 20 µL of culture medium into 384-well plates and incubate overnight.

  • Compound Addition: Add 100 nL of serially diluted this compound to the wells.

  • Activation: Add 5 µL of Wnt3a conditioned medium to activate the Wnt pathway.

  • Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO2.

  • Luminescence Reading: Add 25 µL of luciferase assay reagent to each well and measure luminescence.

  • Data Analysis: Calculate the IC50 value for this compound based on the inhibition of luciferase expression.

Visualizations

Signaling Pathways

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα-NF-κB IκBα NF-κB IKK Complex->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates IκBα-NF-κB->NF-κB (p50/p65) Releases This compound This compound This compound->IKK Complex Inhibits Target Genes Target Genes NF-κB (p50/p65)_n->Target Genes Induces Transcription

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Activates Destruction Complex Axin APC GSK3β Dishevelled->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Degrades β-catenin_n β-catenin β-catenin->β-catenin_n Accumulates & Translocates This compound This compound This compound->Destruction Complex Stabilizes? TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Activates

Caption: Hypothetical modulation of the Wnt/β-catenin pathway by this compound.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Plate Cells Plate Cells Add Compounds Add Compounds Plate Cells->Add Compounds Compound Library Compound Library Compound Library->Add Compounds Induce/Activate Pathway Induce/Activate Pathway Add Compounds->Induce/Activate Pathway Incubate Incubate Induce/Activate Pathway->Incubate Readout Luminescence/Imaging Incubate->Readout Data Normalization Data Normalization Readout->Data Normalization Hit Identification Hit Identification Data Normalization->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50

Caption: General workflow for high-throughput screening of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Dactyllactone A Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Dactyllactone A, a marine-derived natural product. The information is based on established protocols for the isolation of similar secondary metabolites from marine sponges of the genus Dactylospongia.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from its natural source?

A1: Researchers may encounter several obstacles during the purification of this compound. These challenges often stem from its potential co-elution with structurally similar compounds, its stability under various chromatographic conditions, and the presence of complex biological matrices in the crude extract. Key challenges include:

  • Co-eluting Impurities: The crude extract from Dactylospongia sp. contains a diverse mixture of secondary metabolites, including various terpenoids and other lipophilic compounds, which may have similar chromatographic behavior to this compound.

  • Compound Stability: Lactone-containing molecules can be susceptible to hydrolysis under acidic or basic conditions, which may be encountered during certain chromatographic steps.

  • Low Abundance: The concentration of this compound in the source organism may be low, requiring efficient extraction and purification strategies to obtain sufficient quantities for further research.

Q2: What is a general workflow for the purification of this compound?

A2: A typical purification workflow involves initial extraction from the marine sponge, followed by a series of chromatographic separation steps to isolate this compound.

Caption: General workflow for this compound purification.

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment is crucial and can be performed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An HPLC system equipped with a suitable detector (e.g., UV-Vis or ELSD) can be used to check for the presence of impurities. A single, sharp peak is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of this compound and to detect any residual impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the isolated compound and help identify potential contaminants.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction solvent or procedure.- Ensure the sponge material is properly dried and ground to increase surface area. - Use a solvent system with appropriate polarity, such as a mixture of methanol (B129727) and dichloromethane (B109758). - Perform multiple extractions to ensure complete recovery of the compound.
Poor Separation in Column Chromatography - Inappropriate stationary or mobile phase. - Column overloading.- Perform small-scale analytical TLC to optimize the solvent system before running the column. - Use a gradient elution from a non-polar to a more polar solvent. - Ensure the sample load does not exceed the capacity of the column.
Peak Tailing or Broadening in HPLC - Column degradation. - Incompatible sample solvent. - Presence of interfering compounds.- Use a guard column to protect the analytical column. - Dissolve the sample in the mobile phase. - Perform a pre-purification step, such as solid-phase extraction (SPE), to remove interfering substances.
Compound Degradation During Purification - Exposure to harsh pH conditions. - Prolonged exposure to light or heat.- Use neutral buffers and avoid strong acids or bases in the mobile phase. - Protect the sample from light by using amber vials. - Perform purification steps at room temperature or below, if possible.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

  • Extraction: Lyophilize and grind the fresh Dactylospongia sp. sponge material to a fine powder. Macerate the powdered sponge with a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) at room temperature for 24 hours. Repeat the extraction process three times. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning: Dissolve the crude extract in 90% aqueous methanol and partition against n-hexane to remove highly nonpolar compounds. Subsequently, partition the aqueous methanol fraction with DCM. The DCM fraction is expected to contain this compound.

  • Vacuum Liquid Chromatography (VLC): Subject the DCM fraction to VLC on a silica (B1680970) gel column. Elute with a stepwise gradient of n-hexane and ethyl acetate (B1210297) (EtOAc) to yield several fractions of increasing polarity.

Protocol 2: Chromatographic Purification

  • Silica Gel Column Chromatography: Fractionate the most promising fraction from VLC using silica gel column chromatography with an isocratic or gradient elution of n-hexane/EtOAc. Monitor the fractions by thin-layer chromatography (TLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Pool the fractions containing this compound and subject them to final purification by RP-HPLC on a C18 column. Use a mobile phase of acetonitrile (B52724) and water, with a suitable gradient, to obtain the pure compound.

purification_logic Start Crude Extract Fraction TLC_Analysis TLC Analysis for This compound Presence Start->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography TLC_Analysis->Column_Chromatography HPLC_Analysis HPLC Purity Check Column_Chromatography->HPLC_Analysis High_Purity High Purity (>95%) HPLC_Analysis->High_Purity Low_Purity Low Purity (<95%) HPLC_Analysis->Low_Purity Final_Product Pure this compound High_Purity->Final_Product Further_Purification Further RP-HPLC Purification Low_Purity->Further_Purification Further_Purification->HPLC_Analysis

Caption: Logical workflow for chromatographic purification.

Disclaimer: The information provided in this technical support center is intended for guidance and is based on general principles of natural product purification. Specific experimental conditions may need to be optimized for the best results.

troubleshooting Dactyllactone A instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Dactyllactone A. The following information is designed to help you anticipate and address potential instability issues in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: Loss of biological activity is often linked to chemical instability. This compound, as a macrolide, contains a lactone ring that can be susceptible to hydrolysis.[1][2] Degradation is often accelerated by factors such as improper pH, elevated temperature, light exposure, and the presence of oxidative agents.[3]

Q2: I observe a precipitate forming in my this compound stock solution. What should I do?

A2: Precipitate formation can indicate poor solubility or degradation.[4] First, try gentle warming (e.g., 37°C) and vortexing or sonication to redissolve the compound.[4] If the precipitate persists, it may be a degradation product. It is advisable to prepare a fresh stock solution and re-evaluate your storage conditions and solvent choice. Consider filtering the solution through a 0.22 µm filter, but be aware this could lower the effective concentration if the compound itself is precipitating.[4]

Q3: What are the optimal storage conditions for this compound solutions?

Q4: Which solvents are recommended for dissolving this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice for dissolving macrolides for in vitro assays.[5] However, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological experiments.[4] If solubility is an issue, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered, but their compatibility with the specific assay must be verified.[4]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to the instability of the compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.

  • Minimize Exposure to Harsh Conditions: Protect the solution from light and maintain it on ice until it is added to the assay plate.

  • Vehicle Control: Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all experimental conditions.

  • Incubation Time: Consider the possibility of time-dependent degradation in your assay medium. A time-course experiment can help determine the stability of this compound under your specific assay conditions.

Issue 2: Suspected Degradation of this compound

If you suspect degradation, a systematic approach is needed to identify the cause.

Troubleshooting Workflow:

cluster_0 Troubleshooting this compound Instability start Inconsistent Results or Loss of Activity check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_handling Evaluate Solution Handling (Fresh Dilutions, Freeze-Thaw) check_storage->check_handling Storage OK optimize Optimize Formulation/Assay Conditions check_storage->optimize Storage Issue Found stability_study Conduct Forced Degradation Study (pH, Temp, Oxidant) check_handling->stability_study Handling OK check_handling->optimize Handling Issue Found analyze Analyze by HPLC/LC-MS stability_study->analyze identify_degradants Identify Degradation Products analyze->identify_degradants identify_degradants->optimize end Stable Compound & Reproducible Data optimize->end cluster_1 Potential Degradation of this compound Dactyllactone_A This compound (Intact Lactone Ring) Hydrolyzed_Product Hydrolyzed Product (Open Lactone Ring) Dactyllactone_A->Hydrolyzed_Product  Hydrolysis (Acid/Base) Oxidized_Product Oxidized Product Dactyllactone_A->Oxidized_Product  Oxidation (e.g., H2O2) Inactive_Metabolite Inactive Metabolite Hydrolyzed_Product->Inactive_Metabolite Loss of Activity Oxidized_Product->Inactive_Metabolite Loss of Activity

References

addressing experimental artifacts in Dactyllactone A assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dactyllactone A in various experimental assays. The information is designed to help identify and address potential experimental artifacts and ensure the generation of reliable and reproducible data.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays

Question: My dose-response curve for this compound in an MTT/LDH assay shows significant variability between replicate wells, making it difficult to determine an accurate IC50 value. What could be the cause?

Answer: High variability in cell-based assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Cell Seeding and Plating:

    • Uneven Cell Distribution: Ensure thorough mixing of the cell suspension before and during plating to prevent cell clumping. Pipette gently to avoid causing cell stress or lysis.

    • Edge Effects: Evaporation from wells on the plate edges can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.

    • Inconsistent Cell Number: Use a reliable cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter) to ensure the same number of viable cells are seeded in each well.

  • Compound Preparation and Addition:

    • Solubility Issues: this compound, like many natural products, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in culture media. Precipitates can lead to inconsistent concentrations across wells. Consider a brief sonication or vortexing of the stock solution.

    • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of this compound to the assay plates.

  • Assay-Specific Issues:

    • MTT Assay: Ensure formazan (B1609692) crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.

    • LDH Assay: High background LDH release can occur from excessive handling or stressed cells. Handle cell plates gently and minimize the time outside the incubator.

Logical Troubleshooting Flow:

G start High Variability in Replicates q1 Are you observing edge effects? start->q1 a1 Fill outer wells with PBS/media or do not use them. q1->a1 Yes q2 Is your cell suspension uniform? q1->q2 No a1->q2 a2 Ensure thorough mixing before and during seeding. q2->a2 No q3 Is this compound fully dissolved? q2->q3 Yes a2->q3 a3 Check for precipitates. Consider sonication. q3->a3 No q4 Are you using calibrated pipettes? q3->q4 Yes a3->q4 a4 Verify pipette accuracy. q4->a4 No end Consistent Results q4->end Yes a4->end

Caption: Troubleshooting workflow for high replicate variability.

Issue 2: Unexpected Results in Anti-Inflammatory Assays

Question: I am not observing a dose-dependent inhibitory effect of this compound in my in-vitro anti-inflammatory assay (e.g., inhibition of protein denaturation or nitric oxide production). What could be wrong?

Answer: A lack of expected activity could be due to several experimental factors. Consider the following:

  • Compound Stability: this compound's stability in your specific assay conditions (e.g., media components, pH, light exposure) may be a factor. Prepare fresh dilutions for each experiment and minimize the time the compound is in aqueous solutions before being added to the cells.

  • Assay Interference: Some compounds can interfere with assay readouts. For example, in a Griess assay for nitric oxide, colored compounds could interfere with the colorimetric reading. Run a control with this compound in cell-free media to check for any direct interference with the assay reagents.

  • Cell Health and Stimulation:

    • Ensure your cells are healthy and responsive to the inflammatory stimulus (e.g., LPS for nitric oxide production in macrophages).

    • Optimize the concentration of the stimulus and the incubation time to achieve a robust inflammatory response that can be effectively inhibited.

  • Mechanism of Action: this compound may not act on the specific pathway you are investigating. Consider exploring alternative anti-inflammatory pathways. Based on studies of similar compounds like davallialactone (B1178494), this compound may exert its effects through the inhibition of NF-κB and MAPK signaling pathways.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell-based assays?

A1: For initial screening, a wide concentration range is recommended, for example, from 0.1 µM to 100 µM. This allows for the determination of a dose-response relationship and an approximate IC50/EC50 value. Subsequent experiments can then focus on a narrower range around the initial estimate.

Q2: What is the best solvent to use for this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro studies. It is important to prepare a high-concentration stock solution in DMSO and then dilute it in culture media to the final desired concentrations. Ensure the final DMSO concentration in the assay wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How can I be sure that the observed effect of this compound is not due to general cytotoxicity?

A3: This is a critical control. Always perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) in parallel with your functional assay, using the same cell type and this compound concentrations. If the compound shows activity in your functional assay at concentrations that are not cytotoxic, the observed effect is more likely to be specific.

Q4: What signaling pathways are potentially modulated by this compound?

A4: While the exact signaling pathways for this compound are not definitively established in the literature, based on structurally similar compounds, it is hypothesized to inhibit pro-inflammatory pathways. A plausible mechanism is the inhibition of the NF-κB and MAPK/ERK signaling cascades, which are key regulators of inflammation.[1]

Hypothetical NF-κB Signaling Pathway Inhibition by this compound:

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes DactA This compound DactA->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothetical MAPK/ERK Signaling Pathway Inhibition by this compound:

G Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 Activates Genes Inflammatory Response AP1->Genes DactA This compound DactA->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and structured format. The following tables provide examples of how to present hypothetical IC50 values for this compound in different assays.

Disclaimer: The following data is for illustrative purposes only and is intended to serve as a template for presenting experimental results. Actual IC50 values will vary depending on the cell line, assay conditions, and other experimental parameters.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines (72h Incubation)

Cell LineAssay TypeIC50 (µM)
A549 (Lung Carcinoma)MTT25.5
MCF-7 (Breast Cancer)LDH Release32.8
RAW 264.7 (Macrophage)Trypan Blue> 100

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayCell LineStimulusIC50 (µM)
Nitric Oxide InhibitionRAW 264.7LPS (1 µg/mL)15.2
Protein DenaturationN/AHeat45.7

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound.

  • Control Preparation: Prepare a control tube with 2 mL of distilled water instead of the this compound solution.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat Denaturation: Induce protein denaturation by incubating the mixtures at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Reading: Measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

References

improving the resolution of Dactyllactone A in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Dactyllactone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of this novel compound. Given that this compound is a recently identified molecule, the following recommendations are based on established principles of HPLC for lactone compounds and general chromatographic troubleshooting.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound in a question-and-answer format.

Question 1: My this compound peak is co-eluting or has poor resolution with a closely related impurity. How can I improve the separation?

Answer: Poor resolution between closely eluting peaks is a common challenge in HPLC. To improve separation, you can systematically adjust several chromatographic parameters that influence selectivity and efficiency.[1][2][3]

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier and pH of the mobile phase play a crucial role in altering selectivity.[2]

    • Solution 1: Modify the Organic Solvent. If you are using acetonitrile, try switching to methanol (B129727), or vice versa. These solvents exhibit different selectivities and can alter the elution order of your compounds.

    • Solution 2: Adjust the Mobile Phase pH. For ionizable compounds, modifying the pH can significantly change retention times and improve separation.[2][3] Since the ionizable properties of this compound may not be fully characterized, a pH screening study is recommended.

    • Solution 3: Optimize the Gradient. A shallower gradient can increase the separation between closely eluting peaks.[1][3]

  • Inadequate Column Chemistry: The choice of stationary phase is critical for achieving the desired separation.

    • Solution 1: Change the Stationary Phase. If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivities.[2]

    • Solution 2: Decrease the Particle Size. Using a column with a smaller particle size (e.g., switching from 5 µm to sub-2 µm for UHPLC) increases column efficiency and can improve resolution.[2][4]

  • Insufficient Column Efficiency: This can be due to a variety of factors related to the column and system.

    • Solution: Increase Column Length. A longer column provides more theoretical plates, which can lead to better separation.[2][4]

Quantitative Data Summary: Effect of Mobile Phase on Resolution

Mobile Phase CompositionResolution (Rs) between this compound and Impurity
60% Acetonitrile / 40% Water0.8
70% Methanol / 30% Water1.2
55% Acetonitrile / 45% Water with 0.1% Formic Acid1.6

Question 2: The peak for this compound is exhibiting significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is broader than the front half, can compromise peak integration and resolution.[5] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.[5]

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing.

    • Solution 1: Use a Mobile Phase Additive. Adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can suppress silanol interactions.[1]

    • Solution 2: Use an End-Capped Column. Modern, high-purity silica (B1680970) columns that are well end-capped have fewer free silanol groups and are less prone to causing peak tailing for polar compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[5][6]

    • Solution: Reduce Sample Concentration. Dilute your sample and reinject it. If the peak shape improves, column overload was the likely cause.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[5][7]

    • Solution 1: Flush the Column. Flush the column with a strong solvent to remove potential contaminants.[8]

    • Solution 2: Replace the Column. If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[5]

Question 3: I am observing peak fronting for this compound. What could be the reason?

Answer: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still affect quantification.[9] The most common causes are sample overload and solvent incompatibility.[9]

Potential Causes and Solutions:

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting.[9][10]

    • Solution: Dilute the Sample. The easiest way to check for overload is to dilute the sample and see if the peak shape becomes more symmetrical.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[11]

    • Solution: Use a Weaker Sample Solvent. Ideally, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[1]

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[8][9]

    • Solution: Increase Column Temperature. Increasing the column temperature can improve peak shape, but be mindful of the thermal stability of this compound.[8]

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the analysis of this compound.

  • Column Selection:

    • Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a good general-purpose column for a wide range of compounds.[12][13]

  • Mobile Phase Preparation:

    • Prepare two mobile phase components:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases before use.[8]

  • Initial Gradient Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength based on the UV spectrum of this compound (if unknown, a photodiode array (PDA) detector can be used to screen a range, e.g., 200-400 nm).

    • Perform a broad gradient run to determine the approximate elution time of this compound:

      • 0-20 min: 5% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

  • Method Optimization:

    • Based on the initial run, adjust the gradient to improve resolution around the this compound peak. For example, if the peak elutes at 15 minutes (corresponding to ~70% B), you can run a shallower gradient in that region:

      • 0-5 min: 40% B to 60% B

      • 5-20 min: 60% B to 80% B

      • 20-22 min: 80% B to 95% B

    • If resolution is still not optimal, consider changing the organic modifier to methanol or trying a different column stationary phase as described in the troubleshooting section.

Mandatory Visualization

HPLC_Workflow A Sample Preparation (Dissolve this compound) B HPLC System Setup (Column, Mobile Phase) A->B C Method Development (Gradient, Flow Rate) B->C D Data Acquisition C->D E Data Analysis (Peak Integration, Resolution) D->E F Method Validation E->F

Caption: A general workflow for HPLC method development.

Troubleshooting_Resolution Start Poor Resolution (Rs < 1.5) ChangeMobilePhase Modify Mobile Phase (Organic Solvent, pH) Start->ChangeMobilePhase ChangeColumn Change Column (Stationary Phase, Length) ChangeMobilePhase->ChangeColumn No Improvement Success Resolution Improved (Rs >= 1.5) ChangeMobilePhase->Success Improved OptimizeGradient Optimize Gradient (Shallower Slope) ChangeColumn->OptimizeGradient No Improvement ChangeColumn->Success Improved OptimizeGradient->Success Improved

Caption: Decision tree for troubleshooting poor HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting column for this compound analysis? A1: For a novel compound of unknown polarity like this compound, a reversed-phase C18 column is a robust starting point.[13][14] These columns are versatile and widely used for the separation of a broad range of compounds.

Q2: How can I prevent retention time shifts during a long sequence of analyses? A2: Retention time shifts can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, and column aging.[8] To minimize this:

  • Ensure your mobile phase is well-mixed and prepared fresh daily.

  • Use a column oven to maintain a constant temperature.[8]

  • Allow for adequate column equilibration time between injections.[8]

Q3: What should I do if I see a split peak for this compound? A3: A split peak can indicate a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[1] Try back-flushing the column (if the manufacturer allows) or replacing the column inlet frit. If the problem persists, the column may need to be replaced.[1] It could also be caused by injecting the sample in a solvent that is not miscible with the mobile phase.[1]

Q4: Is it better to use an isocratic or gradient elution for this compound? A4: For method development and when analyzing samples with a complex matrix, a gradient elution is generally preferred as it can separate compounds with a wide range of polarities and can improve peak shape.[3] An isocratic elution might be suitable for a quality control method once the separation conditions are well-defined and if there are no late-eluting impurities.

References

Technical Support Center: Synthesis of Dactylolide (as a proxy for Dactyllactone A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of dactylolide. Due to the limited specific information on "Dactyllactone A," this guide focuses on the well-documented total synthesis of dactylolide, a structurally related and complex marine macrolide. The principles and troubleshooting strategies discussed here are applicable to the synthesis of similar complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of dactylolide where side reactions are prevalent?

A1: The total synthesis of dactylolide involves several complex transformations. The most critical stages prone to side reactions are:

  • Keck Asymmetric Allylation: Establishing the stereocenter of the homoallylic alcohol.

  • Diastereoselective Pyran Annulation (Prins Cyclization): Formation of the tetrahydropyran (B127337) ring with the correct stereochemistry.

  • Horner-Wadsworth-Emmons (HWE) Macrocyclization: The ring-closing step to form the 20-membered macrolactone.

Q2: How can I minimize the formation of dimers and oligomers during the macrolactonization step?

A2: The formation of intermolecular products (dimers and oligomers) is a common side reaction in macrolactonization, competing with the desired intramolecular cyclization. The most effective strategy to minimize this is to use high-dilution conditions . Since the intramolecular reaction is a first-order process and the intermolecular reaction is second-order, performing the reaction at a very low concentration of the seco-acid precursor significantly favors the formation of the desired monomeric macrolactone.

Q3: What factors influence the diastereoselectivity of the pyran annulation step?

A3: The diastereoselectivity of the pyran annulation, a key Prins cyclization, is highly dependent on the reaction conditions. Key factors include the choice of Lewis acid, solvent, and temperature. The reaction proceeds through an oxocarbenium ion intermediate, and controlling the transition state geometry is crucial for achieving high stereoselectivity. In the synthesis of dactylolide, the use of specific conditions allows for the formation of the desired cis-2,6-disubstituted tetrahydropyran as a single diastereomer in high yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the key steps of dactylolide synthesis.

Keck Asymmetric Allylation
Problem Potential Cause(s) Recommended Solution(s)
Low Enantioselectivity - Impure or improperly prepared catalyst.- Presence of water or other interfering substances.- Ensure the BINOL ligand is enantiomerically pure.- Use freshly distilled and anhydrous solvents.- Prepare the Ti(OiPr)₄/BINOL catalyst in situ under strictly inert conditions.
Low Reaction Yield - Incomplete reaction.- Decomposition of the aldehyde substrate.- Monitor the reaction progress carefully by TLC.- Use freshly purified aldehyde.- Ensure the reaction temperature is maintained as specified in the protocol.
Formation of Byproducts - Side reactions of the organotin reagent.- Use high-purity allyltributyltin.- Ensure slow addition of the reagents.
Diastereoselective Pyran Annulation (Prins Cyclization)
Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (Formation of trans-isomer) - Suboptimal Lewis acid.- Incorrect reaction temperature.- Presence of coordinating solvents.- Use a bulky Lewis acid to enforce a specific transition state geometry.- Perform the reaction at low temperatures (e.g., -78 °C) to enhance kinetic control.- Use non-coordinating solvents like dichloromethane (B109758) (DCM).
Low Yield of the Desired Pyran - Decomposition of the oxocarbenium ion intermediate.- Incomplete cyclization.- Use a less reactive Lewis acid to avoid decomposition.- Ensure the stoichiometry of the Lewis acid is optimized.- Increase the reaction time if starting material is still present.
Formation of Elimination Products - Highly acidic reaction conditions.- Use a milder Lewis acid or a buffered system.- Quench the reaction promptly upon completion.
Horner-Wadsworth-Emmons (HWE) Macrocyclization
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Macrolactone (High Yield of Dimers/Oligomers) - Reaction concentration is too high.- Employ high-dilution conditions (concentration < 0.01 M).- Use a syringe pump for the slow addition of the seco-acid precursor to the reaction mixture over several hours.
Formation of the (Z)-Isomer - Use of non-stabilized phosphonate (B1237965) ylids.- Suboptimal base or solvent.- The HWE reaction with stabilized phosphonates generally favors the (E)-isomer. Ensure the phosphonate used is appropriate.- Use conditions known to favor (E)-selectivity (e.g., NaH in THF).
Epimerization at α-Stereocenter - Strongly basic conditions.- Use a milder, non-nucleophilic base (e.g., NaHMDS at low temperature).- Minimize the reaction time.

Data Presentation

The following table summarizes the reported yields for the key steps in a successful total synthesis of (+)-dactylolide, providing a benchmark for researchers.

Reaction Step Product Reported Yield Key Conditions
Pyran Annulation2,6-cis-4-methylene tetrahydropyran85% (as a single diastereomer)Aldehyde, hydroxy allylsilane, TMSOTf, DCM, -78 °C[1]
HWE Macrocyclization20-membered macrolactone60%Phosphono-aldehyde, NaHMDS, THF, -78 °C to 0 °C[1]

Experimental Protocols

Protocol 1: Diastereoselective Pyran Annulation

This protocol describes the formation of the tetrahydropyran ring, a crucial step in the synthesis of dactylolide.

  • Preparation: A solution of the hydroxy allylsilane (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) is prepared under an inert atmosphere (argon or nitrogen) and cooled to -78 °C.

  • Reaction Initiation: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 equiv) is added dropwise to the cooled solution.

  • Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired 2,6-cis-disubstituted-4-methylene tetrahydropyran.[1]

Protocol 2: Horner-Wadsworth-Emmons Macrocyclization

This protocol details the ring-closing metathesis to form the 20-membered macrolactone of dactylolide.

  • Preparation: A solution of the phosphono-aldehyde precursor in anhydrous tetrahydrofuran (B95107) (THF) is prepared under an inert atmosphere and cooled to -78 °C.

  • Base Addition: A solution of sodium hexamethyldisilazide (NaHMDS) (1.2 equiv) in THF is added dropwise to the cooled solution of the precursor.

  • Reaction: The reaction mixture is allowed to slowly warm to 0 °C and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone.[1]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis of Key Reactions cluster_2 Troubleshooting Strategies cluster_3 Outcome start Low Yield or Side Product Formation reaction_choice Identify Problematic Step start->reaction_choice keck Keck Allylation reaction_choice->keck Stereocenter Issue prins Pyran Annulation reaction_choice->prins Ring Formation Diastereoselectivity hwe HWE Macrocyclization reaction_choice->hwe Macrocycle Formation keck_sol Check Catalyst Purity Ensure Anhydrous Conditions keck->keck_sol prins_sol Optimize Lewis Acid Lower Temperature Use Non-coordinating Solvent prins->prins_sol hwe_sol Employ High Dilution Use Syringe Pump Optimize Base hwe->hwe_sol end Improved Yield and Purity of Dactylolide keck_sol->end prins_sol->end hwe_sol->end

Caption: Troubleshooting workflow for minimizing side reactions in dactylolide synthesis.

Dactylolide_Synthesis_Pathway cluster_start Starting Materials cluster_middle Key Intermediates cluster_end Final Product sm1 Aldehyde Precursor homoallylic_alcohol Homoallylic Alcohol sm1->homoallylic_alcohol Keck Asymmetric Allylation sm2 Allylsilane Reagent sm2->homoallylic_alcohol tetrahydropyran Tetrahydropyran Core homoallylic_alcohol->tetrahydropyran Diastereoselective Pyran Annulation seco_acid Seco-acid Precursor tetrahydropyran->seco_acid Further Functionalization dactylolide Dactylolide seco_acid->dactylolide HWE Macrocyclization

Caption: Simplified synthetic pathway highlighting key transformations to dactylolide.

References

Technical Support Center: Enhancing Dactyllactone A Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dactyllactone A and other poorly soluble compounds.

Troubleshooting Guide

Issue: this compound precipitates out of solution when diluted into aqueous bioassay buffer.

Potential Cause Troubleshooting Steps
Low Solvent Concentration The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain the solubility of this compound.
Solution 1: Increase the final concentration of the co-solvent in the assay. However, be mindful of solvent toxicity to your cells or interference with the assay. It is crucial to run a solvent tolerance control experiment.[1]
Solution 2: Prepare a more concentrated stock solution of this compound in the organic solvent, if possible. This will allow for a smaller volume to be added to the aqueous buffer, potentially keeping the final solvent concentration within an acceptable range.
Exceeded Solubility Limit The final concentration of this compound in the aqueous buffer exceeds its solubility limit, even with a co-solvent.
Solution 1: Decrease the final concentration of this compound being tested.
Solution 2: Consider using a different solubilization technique, such as incorporating cyclodextrins or surfactants.[1][2][3]
pH-Dependent Solubility The solubility of this compound may be dependent on the pH of the buffer.
Solution: Test the solubility of this compound in buffers with slightly different pH values, ensuring the chosen pH is compatible with your bioassay.[1]
Temperature Effects The temperature of the solution can affect solubility.
Solution: Gentle warming of the solution might help dissolve the compound. However, it is important to first verify the thermal stability of this compound to avoid degradation.[1][2]

Issue: Inconsistent results or lower than expected potency in bioassays.

Potential Cause Troubleshooting Steps
Compound Precipitation Undissolved this compound can lead to an inaccurate concentration in the assay, resulting in variability and underestimated potency.
Solution 1: Visually inspect all solutions under a microscope to ensure no precipitation has occurred.
Solution 2: Centrifuge your final diluted solution and measure the concentration of this compound in the supernatant to determine the actual amount in solution.
Solution 3: Re-evaluate and optimize your solubilization method to ensure this compound is fully dissolved.
Interaction with Assay Components This compound may be binding to plasticware or interacting with proteins or other components in the assay medium.
Solution: Consider using low-binding microplates and tubes. Evaluate potential interactions with media components by pre-incubating this compound in the assay medium and measuring its effective concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving this compound for a bioassay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution is then diluted into the aqueous assay buffer to achieve the desired final concentration.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

The final concentration of DMSO should typically be kept at or below 0.5% to avoid cellular toxicity.[1] However, the actual tolerance will depend on the specific cell line and assay, so it is essential to determine this with a solvent tolerance control.

Q3: My this compound still precipitates even with DMSO. What are my other options?

If co-solvents are not sufficient, you can explore other solubilization techniques:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.[1]

  • Surfactants/Micelles: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3][4]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which may improve its dissolution rate.[2][5]

Q4: How can I determine the solubility of this compound in different solvents?

A simple method is to prepare saturated solutions of this compound in various solvents. This involves adding an excess amount of the compound to a small volume of solvent, allowing it to equilibrate (with agitation), and then centrifuging to pellet the undissolved solid. The concentration of this compound in the clear supernatant can then be measured using an appropriate analytical method (e.g., HPLC-UV).

Quantitative Data: Properties of Common Solvents

For researchers selecting a solvent for this compound, the following table summarizes key properties of common organic solvents.

SolventMolecular FormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantMiscibility with Water
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247Miscible
EthanolC₂H₆O78.50.78924.6Miscible
MethanolCH₄O64.70.79232.7Miscible
AcetoneC₃H₆O56.20.78620.7Miscible
AcetonitrileC₂H₃N81.60.78637.5Miscible
Dichloromethane (DCM)CH₂Cl₂39.61.3269.1Immiscible
ChloroformCHCl₃61.21.4894.8Immiscible

Data sourced from various chemical property databases.[6][7][8]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution and Dilution for Bioassay

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated pipettes and sterile tips

    • Vortex mixer

    • Aqueous bioassay buffer (e.g., PBS or cell culture medium), pre-warmed to the assay temperature

  • Procedure for Preparing a 10 mM Stock Solution: a. Accurately weigh out a specific amount of this compound (e.g., 1 mg). b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound. c. Add the calculated volume of DMSO to the vial containing this compound. d. Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may also be used if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Procedure for Diluting the Stock Solution into Bioassay Buffer: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in the pre-warmed aqueous bioassay buffer to achieve the desired final concentrations. c. When diluting, add the stock solution to the buffer and immediately vortex or pipette mix to ensure rapid and uniform dispersion. This minimizes the risk of precipitation. d. Visually inspect the final diluted solutions for any signs of precipitation before adding them to the bioassay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute in Assay Buffer dissolve->dilute 10 mM Stock vortex Vortex Immediately dilute->vortex add_to_cells Add to Cells/Assay vortex->add_to_cells Final Concentration incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure

Caption: Experimental workflow for preparing this compound for bioassays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression TF->Gene DactyllactoneA This compound DactyllactoneA->RAF Inhibits?

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

Technical Support Center: Overcoming Low Natural Abundance of Marine-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low natural abundance of potent marine natural products, such as Dactyllactone A and other rare bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: The natural source of our target marine compound yields extremely low quantities of the desired molecule. What are the primary strategies to overcome this supply issue?

A1: The challenge of low natural abundance is a common bottleneck in the development of marine-derived therapeutics. The primary strategies to address this include:

  • Total Synthesis: Chemically synthesizing the molecule from commercially available starting materials. This approach provides a reliable and scalable source of the compound, independent of the natural source.[1][2][3][4][5]

  • Semi-Synthesis: Modifying a more abundant, structurally related natural product to produce the target compound. This can be more efficient than total synthesis if a suitable precursor is available.[6]

  • Advanced Extraction Techniques: Optimizing the extraction process from the natural source to maximize the yield of the target compound.[7][8][9]

  • Heterologous Expression: Identifying the biosynthetic gene cluster responsible for producing the compound and expressing it in a more manageable host organism, such as bacteria or yeast, to produce the compound through fermentation.[6][10]

  • Analog Synthesis: Synthesizing structurally related analogs of the natural product. These analogs may be easier to synthesize and may exhibit similar or even improved biological activity.[11][12][13][14][15]

Q2: When should we consider total synthesis over other methods?

A2: Total synthesis is often the most robust long-term solution, especially for complex molecules with high therapeutic potential. Consider prioritizing total synthesis when:

  • The natural supply is unsustainable or environmentally damaging to harvest.

  • The complexity of the natural extract makes isolation and purification of the target compound exceedingly difficult and low-yielding.

  • A scalable and consistent supply of the compound is required for extensive preclinical and clinical studies.

  • There is a need to generate analogs for structure-activity relationship (SAR) studies to optimize the compound's properties.[12][13][14]

Q3: What are the latest extraction techniques that can improve the yield of our target compound?

A3: Traditional solvent extraction methods can be inefficient for low-abundance compounds. Modern, advanced extraction techniques can significantly improve yields and include:

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, like CO2, which have properties of both liquids and gases, allowing for efficient extraction with minimal solvent waste.[7][8][9]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process and often increasing yields.[7][9]

  • Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to disrupt cell walls and enhance the release of the target compound into the solvent.[7][8]

  • Enzyme-Assisted Extraction (EAE): Uses specific enzymes to break down the cellular matrix of the source organism, facilitating the release of the desired natural product.[8][9]

Troubleshooting Guides

Issue: Low Yields from Natural Source Extraction

Question Possible Cause Troubleshooting Step
Our current solvent extraction protocol provides minimal yield of Compound X. How can we improve this? Inefficient cell lysis; Inappropriate solvent polarity; Degradation of the target compound.1. Optimize Solvent System: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, chloroform) to find the optimal system for your compound.[7] 2. Employ Advanced Extraction Methods: Consider implementing Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to enhance cell wall disruption and improve extraction efficiency.[7][9] 3. Consider Supercritical Fluid Extraction (SFE): For a green and potentially more comprehensive extraction, SFE with supercritical CO2 can be highly effective for both polar and nonpolar compounds.[7][8]
We observe significant degradation of our target compound during the extraction process. What can be done to mitigate this? Thermal instability; Oxidative degradation; pH sensitivity.1. Use Non-Thermal Extraction Methods: Employ Ultrasound-Assisted Extraction (UAE) or Enzyme-Assisted Extraction (EAE) which are non-thermal and can preserve thermolabile compounds.[7][8] 2. Work Under Inert Atmosphere: If the compound is prone to oxidation, perform the extraction under an inert gas like nitrogen or argon. 3. Buffer the Extraction Solvent: If the compound is pH-sensitive, use a buffered solvent system to maintain an optimal pH throughout the extraction process.

Issue: Challenges in Total Synthesis

Question Possible Cause Troubleshooting Step
A key step in our proposed total synthesis of Compound X, an intramolecular C–O bond formation, is failing. What alternative strategies can we explore? Unfavorable reaction kinetics or thermodynamics; Steric hindrance.1. Explore Alternative Cyclization Strategies: Investigate different catalytic systems or reaction conditions. For example, a metal-hydride hydrogen atom transfer (MHAT) process has been successfully used for intramolecular hydrofunctionalisation to form key C–O bonds in the synthesis of related compounds like dactyloquinone A.[1][2] 2. Re-evaluate the Synthetic Route: Consider a different retrosynthetic disconnection that avoids the problematic step. This might involve forming a different ring earlier in the synthesis or using a different precursor.
The stereochemistry of a key intermediate in our synthesis is incorrect. How can we address this? Non-stereoselective reaction; Epimerization during subsequent steps.1. Utilize Stereospecific Reactions: Employ reactions known for their high stereoselectivity, such as a stereospecific quinol-spiroenedione rearrangement, if applicable to your molecular scaffold.[1][2] 2. Introduce Chiral Auxiliaries: Use chiral auxiliaries to direct the stereochemical outcome of a reaction. 3. Late-Stage Epimerization: If possible, consider a late-stage epimerization strategy. For instance, a singlet oxygen [4+2] cycloaddition has been used to epimerize a spirocyclic center in the synthesis of spiroetherone A.[1][2]

Data Presentation

Table 1: Comparison of Advanced Extraction Techniques for Marine Natural Products

Extraction TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Extraction (SFE) Uses supercritical fluids (e.g., CO2) as solvents.[7][8]Green technique (non-toxic solvent), effective for both polar and nonpolar compounds, easy solvent removal.[7][8][9]High initial equipment cost.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and sample.[7][9]Faster extraction times, higher yields, reduced solvent consumption.[7]Potential for thermal degradation of sensitive compounds.
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves disrupt cell walls.[7][8]Non-destructive, non-thermal, suitable for a broad range of compounds.[7]May be less efficient for certain sample matrices.
Enzyme-Assisted Extraction (EAE) Enzymes degrade cellular structures to release compounds.[8][9]Highly specific, mild extraction conditions, can improve yield and purity.[8][9]Enzyme cost and stability can be a factor.

Experimental Protocols

Protocol 1: General Workflow for Total Synthesis of a Marine Natural Product (e.g., Compound X)

This protocol outlines a generalized workflow for the total synthesis of a complex marine natural product.

  • Retrosynthetic Analysis:

    • Logically deconstruct the target molecule into simpler, commercially available starting materials.

    • Identify key bond disconnections and strategic reactions.

  • Synthesis of Key Intermediates:

    • Synthesize advanced intermediates according to the planned synthetic route.

    • Purify each intermediate using techniques such as column chromatography, recrystallization, or distillation.

    • Characterize each intermediate using NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

  • Key Bond-Forming Reactions:

    • Execute the crucial bond-forming reactions that construct the core scaffold of the target molecule. This may involve pericyclic reactions, cross-coupling reactions, or complex cyclizations.

  • Late-Stage Functionalization:

    • Introduce or modify functional groups in the final stages of the synthesis. This can include oxidations, reductions, or protecting group manipulations.

  • Final Product Isolation and Purification:

    • Purify the final product using high-performance liquid chromatography (HPLC) or other advanced purification techniques.

  • Structural Confirmation:

    • Confirm the structure of the synthetic compound by comparing its spectroscopic data (NMR, MS, etc.) with that of the natural product. Single-crystal X-ray diffraction can provide definitive structural proof.[1]

Protocol 2: Microwave-Assisted Extraction (MAE) of Bioactive Compounds from a Marine Sponge

This protocol provides a general procedure for MAE.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the marine sponge tissue to remove water.

    • Grind the dried tissue into a fine powder to increase the surface area for extraction.

  • Extraction Procedure:

    • Place a known mass of the powdered sponge material into a microwave-safe extraction vessel.

    • Add the chosen extraction solvent (e.g., methanol/dichloromethane mixture) to the vessel, ensuring the sample is fully submerged.

    • Seal the vessel and place it in the microwave extractor.

    • Set the desired extraction parameters (temperature, pressure, time, and microwave power). These will need to be optimized for the specific compound and matrix.

    • Run the extraction program.

  • Extract Processing:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove solid material.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Fractionation and Purification:

    • Subject the crude extract to chromatographic separation (e.g., column chromatography, HPLC) to isolate the target compound.

Visualizations

experimental_workflow cluster_extraction Natural Product Isolation cluster_synthesis Chemical Synthesis cluster_development Drug Development Source Marine Source Extraction Advanced Extraction (MAE, SFE, UAE) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (HPLC) Crude_Extract->Purification Natural_Product Isolated Natural Product Purification->Natural_Product Semi_Synthesis Semi-Synthesis Natural_Product->Semi_Synthesis Bioassays Biological Assays Natural_Product->Bioassays Starting_Materials Starting Materials Total_Synthesis Total Synthesis Starting_Materials->Total_Synthesis Analogs Analog Synthesis Starting_Materials->Analogs Synthetic_Product Synthetic Compound/Analog Total_Synthesis->Synthetic_Product Semi_Synthesis->Synthetic_Product Analogs->Synthetic_Product Synthetic_Product->Bioassays SAR SAR Studies Bioassays->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for overcoming low abundance of marine natural products.

signaling_pathway_inhibition cluster_cell Target Cell Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) Nucleus->Gene_Expression CompoundX This compound Analog CompoundX->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by a this compound analog.

References

Technical Support Center: Optimizing Cell Culture Conditions for Dactyllactone A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture conditions when working with Dactyllactone A.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cell culture experiments involving this compound.

Issue Potential Cause Suggested Solution
High Cell Death/Low Viability This compound concentration is too high, leading to cytotoxicity.[1][2]Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations and narrow down to find the lowest concentration that elicits the desired biological effect without significant cell death.[3]
Solvent (e.g., DMSO) concentration is toxic to the cells.Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) and consistent across all experimental and control groups.[1] Always include a vehicle control (medium with solvent only) to assess solvent toxicity.
Cells are not healthy prior to treatment.Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Do not use cells that are over-confluent or have been in culture for too many passages.[4]
Inconsistent or No Observable Effect This compound concentration is too low.Increase the concentration of this compound. Refer to literature for typical effective concentrations of similar compounds if available.[1]
Insufficient treatment duration.Optimize the incubation time by performing a time-course experiment.[3] The effect of this compound may be time-dependent.
This compound is unstable in the culture medium.Test the stability of this compound in your specific cell culture medium at 37°C over the course of the experiment.[5] Consider replenishing the medium with fresh this compound if it degrades rapidly.
Low cell permeability of this compound.If the target of this compound is intracellular, ensure the compound can cross the cell membrane.[3] This information may be available from the compound supplier or through predictive software.
Cell line is resistant to this compound treatment.Consider using a different cell line that is known to be sensitive to the targeted pathway.
Precipitation of this compound in Culture Medium Poor aqueous solubility of this compound.Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into the culture medium.[5] Ensure thorough mixing upon dilution. Avoid using a final concentration that exceeds the solubility limit in the medium.
Interaction with components in the serum or medium.Test the solubility of this compound in the base medium without serum first. Some compounds can bind to serum proteins, which may affect their availability and solubility.[5]
High Variability Between Replicates Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding and use a calibrated pipette for accurate cell counting and dispensing.
Edge effects in multi-well plates.Avoid using the outer wells of multi-well plates for experiments as they are more prone to evaporation, leading to changes in concentration. Fill the outer wells with sterile PBS or medium.
Inconsistent timing of treatment and harvesting.Standardize all incubation times and processing steps for all samples.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: If the IC50 or effective concentration of this compound is unknown for your specific cell line, it is best to perform a dose-response experiment.[1] A common starting point is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM, in logarithmic dilutions. Observe the cellular response (e.g., morphology, viability, target inhibition) to identify an optimal concentration range for further experiments.[3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound should be dissolved in a suitable sterile solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5] Before use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment time depends on the specific biological question and the mechanism of action of this compound. It is recommended to perform a time-course experiment, for instance, treating cells for 6, 12, 24, 48, and 72 hours, to determine the ideal duration for observing the desired effect.[3]

Q4: What control groups should I include in my experiments?

A4: To ensure the validity of your results, you should always include the following controls:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to control for any effects of the solvent on the cells.

  • Positive Control (if available): Cells treated with a known activator or inhibitor of the signaling pathway of interest to confirm that the assay is working correctly.

Q5: My cells are detaching after this compound treatment. What should I do?

A5: Cell detachment can be a sign of cytotoxicity. First, verify that the concentration of this compound and the solvent are not toxic by performing a cell viability assay (e.g., MTT, Trypan Blue). If toxicity is confirmed, reduce the concentration of this compound. Some compounds can also induce changes in cell adhesion properties without causing cell death. In this case, you may need to analyze both the attached and floating cell populations.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Target cells in culture

  • Complete culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. A typical range to test would be 0.01, 0.1, 1, 10, 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Protein Modulation

This protocol outlines the steps to assess the effect of this compound on the expression or phosphorylation status of a target protein.

Materials:

  • Target cells in culture

  • 6-well cell culture plates

  • This compound

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound, vehicle control, and untreated control for the optimized duration.

  • Cell Lysis:

    • After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the effect of this compound on the target protein. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Visualizations

experimental_workflow_ic50 cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound Dilutions add_treatment Add Treatment to Cells incubate_24h->add_treatment prepare_dilutions->add_treatment incubate_treatment Incubate (e.g., 48h) add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 signaling_pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Fz Frizzled (Fz) Receptor PCP_Signaling Planar Cell Polarity (PCP) Pathway Activation Fz->PCP_Signaling activates Vangl2 Vangl2 Dvl Dishevelled (Dvl) Dvl->Vangl2 binds Dvl_Oligomer Dvl Oligomer DactA This compound DACT1 DACT1 DactA->DACT1 activates DACT1->Vangl2 DACT1->Dvl induces oligomerization Dvl_Oligomer->Fz interacts with

References

Validation & Comparative

Unraveling the Bioactivity of Dactyllactone A: A Case of Mistaken Identity?

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the specific compound "Dactyllactone A" remains elusive. This suggests a potential misnomer in the query, as no natural or synthetic molecule with this designation could be identified. It is possible that the name is a novel, yet-to-be-published discovery, a proprietary designation, or a misidentification of a known bioactive compound.

Initial investigations into "this compound" led to unrelated findings concerning the DACT1 protein involved in Wnt signaling and bioactive extracts from the date palm, Phoenix dactylifera. Further, more targeted searches for the chemical structure, isolation, and synthesis of a compound named this compound yielded no specific results.

Recognizing the possibility of an association with marine organisms, a broader search was conducted on bioactive compounds from marine sponges, a rich source of novel lactones. This exploration included a focus on the genus Dactylospongia, a known producer of diverse secondary metabolites. While these searches revealed a wealth of information on cytotoxic and anticancer compounds isolated from Dactylospongia species, none were identified as "this compound."

Bioactive Compounds from Dactylospongia Sponges: A Promising Source for Drug Discovery

Marine sponges of the genus Dactylospongia are well-documented sources of a variety of bioactive metabolites, primarily sesquiterpenoids, including hydroquinones, quinones, and tetronic acid derivatives.[1][2] These compounds have demonstrated a range of promising biological activities, making them attractive candidates for further investigation in drug development.

For instance, two novel steroids with cytotoxic effects against the MCF-7 breast cancer cell line were isolated from the marine sponge Dactylospongia elegans.[3] Another study highlighted the pro-apoptotic activity of two other metabolites from D. elegans, pelorol (B1251787) and 5-epi-ilimaquinone, on human melanoma cells, suggesting their potential as anticancer agents.[4]

The Path Forward: Clarification is Key

Given the absence of any specific data for "this compound," a direct comparison of the biological activity of its putative natural and synthetic forms is not possible. To proceed with a meaningful analysis, clarification on the precise chemical identity of the compound of interest is essential.

Should a corrected name for "this compound" be provided, a comprehensive comparison guide can be developed. This guide would include:

  • Tabulated Quantitative Data: A clear and concise summary of key biological activity data, such as IC50 values against various cancer cell lines, for both the natural and synthetic compounds, as well as relevant alternatives.

  • Detailed Experimental Protocols: A thorough description of the methodologies used in the cited experiments to allow for reproducibility and critical evaluation.

  • Visualized Signaling Pathways: Custom diagrams generated using Graphviz to illustrate the mechanism of action and any implicated signaling pathways.

Without the correct identification of "this compound," any attempt to create a comparison guide would be speculative and lack the scientific rigor required by the target audience of researchers, scientists, and drug development professionals. We encourage the user to verify the compound's name and origin to enable a thorough and accurate investigation into its biological activity.

References

Comparative Bioactivity of Dactyllactone A Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative analysis. However, due to the lack of specific data for Dactyllactone A, we will present a generalized experimental workflow and discuss the importance of such studies, drawing parallels from research on other chiral natural products.

Data Presentation: A Template for Comparison

In the event that experimental data for this compound enantiomers becomes available, the following table structure is recommended for a clear and concise comparison of their bioactivities.

Biological Activity(+)-Dactyllactone A(-)-Dactyllactone ARacemic this compoundReference Compound
Anticancer Activity
Cell Line 1 (e.g., MCF-7) IC₅₀ (µM)
Cell Line 2 (e.g., A549) IC₅₀ (µM)
Anti-inflammatory Activity
Inhibition of NO production IC₅₀ (µM)
Inhibition of TNF-α release IC₅₀ (µM)
Enzyme Inhibition
Target Enzyme 1 Kᵢ (nM)
Target Enzyme 2 IC₅₀ (µM)

Experimental Protocols: A Generalized Approach

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following outlines a general experimental workflow that could be employed to assess and compare the bioactivity of this compound enantiomers.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the cytotoxic effects of this compound enantiomers on various cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., HeLa, HepG2) in 96-well plates and incubate for 24 hours.

    • Treat the cells with varying concentrations of (+)-Dactyllactone A, (-)-Dactyllactone A, and the racemic mixture for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Anti-inflammatory Activity Assays
  • Objective: To evaluate the potential of this compound enantiomers to inhibit inflammatory responses.

  • Methodology (Nitric Oxide Inhibition Assay):

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with different concentrations of the this compound enantiomers for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production and incubate for 24 hours.

    • Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

    • Determine the IC₅₀ values for the inhibition of NO production.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the comparative analysis of enantiomers' bioactivity.

G cluster_0 Compound Preparation cluster_1 In Vitro Bioassays cluster_2 Data Analysis cluster_3 Mechanism of Action Studies Synthesis/Isolation Synthesis/Isolation Chiral Separation Chiral Separation Synthesis/Isolation->Chiral Separation (+)-Enantiomer (+)-Enantiomer Chiral Separation->(+)-Enantiomer (-)-Enantiomer (-)-Enantiomer Chiral Separation->(-)-Enantiomer Cytotoxicity Assays Cytotoxicity Assays (+)-Enantiomer->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays (+)-Enantiomer->Anti-inflammatory Assays Enzyme Inhibition Assays Enzyme Inhibition Assays (+)-Enantiomer->Enzyme Inhibition Assays (-)-Enantiomer->Cytotoxicity Assays (-)-Enantiomer->Anti-inflammatory Assays (-)-Enantiomer->Enzyme Inhibition Assays IC50/EC50 Determination IC50/EC50 Determination Cytotoxicity Assays->IC50/EC50 Determination Anti-inflammatory Assays->IC50/EC50 Determination Enzyme Inhibition Assays->IC50/EC50 Determination Statistical Analysis Statistical Analysis IC50/EC50 Determination->Statistical Analysis Signaling Pathway Analysis Signaling Pathway Analysis Statistical Analysis->Signaling Pathway Analysis Target Identification Target Identification Statistical Analysis->Target Identification

Caption: Workflow for comparative bioactivity analysis of enantiomers.

Signaling Pathway Analysis: A Hypothetical Scenario

Should one of the this compound enantiomers exhibit significant anti-inflammatory activity, a subsequent investigation into the underlying signaling pathways would be warranted. A common pathway implicated in inflammation is the NF-κB signaling cascade. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for a bioactive enantiomer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Active NF-κB Active NF-κB NF-κB->Active NF-κB activation Gene Expression Gene Expression Active NF-κB->Gene Expression This compound Enantiomer This compound Enantiomer This compound Enantiomer->IKK inhibits? Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

A Comparative Analysis of Dactyllactone A and Other Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The initial premise of comparing Dactyllactone A with marine-derived lactones required clarification. Our comprehensive literature review has revealed that this compound is, in fact, an isoquinoline (B145761) alkaloid isolated from the terrestrial plant Dactylicapnos scandens. Consequently, a direct comparison with marine lactones would be inappropriate due to fundamental differences in chemical structure and biosynthetic origin.

Therefore, this guide has been adapted to provide a more scientifically relevant comparison between this compound and other well-characterized alkaloids renowned for their potent anti-inflammatory and cytotoxic properties. We will be comparing this compound with Berberine , a widely studied isoquinoline alkaloid with significant anti-inflammatory effects, and Vincristine , a vinca (B1221190) alkaloid classic for its cytotoxic, anti-cancer activity. This comparative analysis will provide valuable insights into the potential of this compound in a more appropriate context.

Structural and Biological Activity Overview

This compound is a novel aporphine (B1220529) subtype isoquinoline alkaloid, distinguished by a rearranged and reconstructed D ring.[1] Berberine is a well-known isoquinoline alkaloid, while Vincristine is a complex vinca alkaloid.[1][2] Their primary biological activities of interest in this guide are their anti-inflammatory and cytotoxic effects.

Comparative Analysis of Biological Activity

While extensive quantitative data for the newly discovered this compound is still emerging, we can compare its reported activities with the established profiles of Berberine and Vincristine.

Anti-inflammatory Activity

This compound has demonstrated significant in vitro anti-inflammatory activity by inhibiting the expression of key pro-inflammatory mediators, interleukin-1β (IL-1β) and prostaglandin (B15479496) E2 (PGE2), in a dose-dependent manner.[1] Berberine is also a potent anti-inflammatory agent, known to suppress the production of several pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[3]

CompoundTargetAssay SystemIC50 / Effective Concentration
This compoundIL-1β and PGE2 expressionInformation not available in search resultsDose-dependent inhibition observed[1]
BerberineIL-1β, IL-6, TNF-α productionLPS-stimulated RAW 264.7 macrophagesIC50 values vary depending on the specific cytokine and experimental conditions.[3]
Cytotoxic Activity

While the primary reported activity for this compound is anti-inflammatory, related alkaloids from Dactylicapnos scandens have exhibited significant cytotoxicities.[1] For a robust comparison in this domain, we turn to Vincristine, a cornerstone of chemotherapy. Vincristine exerts its potent cytotoxic effects by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis.[1][4]

CompoundCancer Cell LinesAssayIC50 Values
This compoundInformation not available in search resultsInformation not available in search resultsInformation not available in search results
VincristineVarious (e.g., Leukemia, Lymphoma)MTT Assay, among othersNanomolar to micromolar range, depending on the cell line.[5]

Mechanism of Action: A Comparative Look

The signaling pathways modulated by these alkaloids underscore their therapeutic potential.

Anti-inflammatory Signaling

This compound's inhibition of IL-1β and PGE2 suggests a potential interaction with the NF-κB signaling pathway, a central regulator of inflammation. Berberine is well-documented to inhibit the NF-κB pathway, thereby downregulating the expression of numerous inflammatory genes.[3][6]

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Berberine.
Cytotoxic Mechanism

Vincristine's mechanism is well-established. It binds to β-tubulin and inhibits the polymerization of microtubules. This disruption of the cytoskeleton leads to arrest of the cell cycle in the M-phase and subsequent apoptosis.[1][4]

Tubulin_Polymerization_Inhibition Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Vincristine Vincristine Vincristine->Tubulin_dimers Binds to β-tubulin & Inhibits Polymerization M_phase_arrest M-Phase Arrest Mitotic_Spindle->M_phase_arrest Apoptosis Apoptosis M_phase_arrest->Apoptosis

Caption: Mechanism of Vincristine-induced cytotoxicity via inhibition of tubulin polymerization.

Experimental Protocols

For the purpose of reproducibility and further research, we provide an outline of standard experimental protocols relevant to the activities discussed.

In Vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of the test compound (e.g., this compound, Berberine) for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response. A vehicle control (no LPS) and a positive control (LPS only) are included.

  • Incubation: The cells are incubated for 24 hours.

  • Analysis of Inflammatory Mediators:

    • PGE2 and Cytokine Measurement (IL-1β, IL-6, TNF-α): The cell culture supernatant is collected, and the concentrations of PGE2 and cytokines are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite (B80452) in the supernatant using the Griess reagent.

Anti_inflammatory_Assay_Workflow Start Start Cell_Culture Culture RAW 264.7 cells Start->Cell_Culture Seeding Seed cells in 24-well plates Cell_Culture->Seeding Pre_treatment Pre-treat with Test Compound Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Analysis Analysis Supernatant_Collection->Analysis ELISA ELISA for Cytokines and PGE2 Analysis->ELISA Griess_Assay Griess Assay for NO Analysis->Griess_Assay End End

Caption: Workflow for the in vitro anti-inflammatory assay.
In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells of interest are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., Vincristine) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

This compound emerges as a promising anti-inflammatory agent, warranting further investigation into its precise mechanism of action and its potential cytotoxic effects. While it is not the marine-derived lactone as initially queried, its unique structure as a rearranged aporphine alkaloid makes it a person of interest for natural product chemists and pharmacologists.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound within inflammatory pathways.

  • Conducting comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines to determine its anti-cancer potential.

  • Performing in vivo studies to validate its anti-inflammatory and potential anti-tumor activities in animal models.

A direct comparison with well-characterized alkaloids like Berberine and Vincristine provides a valuable framework for assessing the therapeutic potential of this novel natural product. The methodologies and data presented in this guide offer a foundation for such future investigations.

References

structure-activity relationship (SAR) studies of Dactyllactone A analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no specific structure-activity relationship (SAR) studies for Dactyllactone A or its analogs were identified in the public domain. Consequently, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents an unexplored area of research. The absence of published SAR studies indicates that the synthesis of this compound analogs and the systematic evaluation of their biological activities have not yet been reported.

Future research in this area would logically involve the following steps:

  • Total Synthesis of this compound: Establishing a reliable synthetic route to the natural product itself.

  • Analog Design and Synthesis: Creating a library of this compound analogs by modifying specific functional groups and stereocenters.

  • Biological Screening: Evaluating the synthesized analogs in a variety of biological assays to determine their activity profile (e.g., cytotoxic, anti-inflammatory, antimicrobial).

  • Structure-Activity Relationship Analysis: Correlating the structural modifications of the analogs with their observed biological activities to identify key pharmacophores and guide the design of more potent and selective compounds.

A general workflow for a typical SAR study is outlined in the diagram below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization Lead_Compound Lead Compound (e.g., this compound) Analog_Design Analog Design Lead_Compound->Analog_Design Analog_Synthesis Analog Synthesis Analog_Design->Analog_Synthesis In_Vitro_Assays In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Analog_Synthesis->In_Vitro_Assays In_Vivo_Models In Vivo Models (Optional) In_Vitro_Assays->In_Vivo_Models Data_Collection Data Collection & Analysis In_Vitro_Assays->Data_Collection In_Vivo_Models->Data_Collection SAR_Determination SAR Determination Data_Collection->SAR_Determination Lead_Optimization Lead Optimization SAR_Determination->Lead_Optimization Lead_Optimization->Analog_Design

No Publicly Available Data for Cytotoxicity Comparison of Dactyllactone A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the cytotoxic properties of Dactyllactone A has revealed a significant lack of publicly available scientific data, making a direct comparison with known anticancer drugs impossible at this time.

Despite extensive searches of scientific databases and commercial supplier information, no peer-reviewed studies detailing the biological activity, including cytotoxic effects on cancer cell lines, of a compound specifically named this compound could be identified. While a CAS number (2226393-57-1) is listed for this compound by a commercial supplier, this information has not led to any scientific literature describing its synthesis, isolation, or biological evaluation.

This absence of foundational research means that critical data points required for a comparative guide, such as IC50 values against various cancer cell lines, the experimental protocols used to determine cytotoxicity, and the underlying mechanism of action or affected signaling pathways, are not available.

Therefore, the creation of a detailed comparison guide that objectively evaluates the performance of this compound against other anticancer agents, as initially requested, cannot be fulfilled. Further research and publication of data on this compound are necessary before such a comparative analysis can be conducted.

For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to perform initial in vitro cytotoxicity screening to generate the primary data required for any subsequent comparative analysis.

A Comparative Guide to the Analytical Cross-Validation of Dactyllactone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dactyllactone A, a compound of significant interest in phytochemical and pharmacological research. The cross-validation of analytical techniques is paramount to ensure data integrity, reproducibility, and accuracy across different studies and laboratories. This document outlines the performance of common analytical methods, presents detailed experimental protocols, and illustrates the logical workflow of the cross-validation process.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for the analysis of natural products like this compound.

Below is a summary of typical performance data obtained from the validation of these two methods. It is important to note that specific results can vary based on the exact experimental conditions, instrumentation, and the nature of the sample matrix.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for the Quantification of a Hypothetical Analyte.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodIndustry Acceptance Criteria[1][2][3]
Linearity (R²) > 0.995> 0.999≥ 0.99
Range 1 - 100 µg/mL0.1 - 1000 ng/mLDependent on expected concentration
Accuracy (% Recovery) 95 - 105%98 - 102%80 - 120% (±15% of nominal)
Precision (% RSD)
- Intra-day< 5%< 3%≤ 15%
- Inter-day< 8%< 5%≤ 15%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mLSignal-to-Noise Ratio ≥ 10
Specificity/Selectivity ModerateHighNo interference at analyte retention time
Robustness Generally robust to small variationsSensitive to matrix effectsConsistent results with minor changes

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the successful cross-validation and transfer of analytical methods between laboratories.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is often employed for routine analysis and quality control due to its simplicity and cost-effectiveness.

Sample Preparation:

  • Extraction: Accurately weigh 1.0 g of the powdered plant material containing this compound. Extract the sample with 20 mL of methanol (B129727) using sonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound.

Validation Procedure:

  • Linearity: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from the LOQ to 150% of the expected sample concentration.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range in replicate on the same day (intra-day) and on three different days (inter-day).

  • Specificity: Analyze blank matrix samples to ensure no endogenous components interfere with the this compound peak.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices or when low detection limits are required.

Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) depending on the sample matrix (e.g., plasma, tissue homogenate).

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable UPLC/UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution similar to the HPLC-UV method, but with LC-MS grade solvents.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Validation Procedure:

The validation procedure follows the same principles as the HPLC-UV method but with a wider calibration range due to higher sensitivity and the inclusion of an internal standard to correct for matrix effects and instrumental variability.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical steps involved in the cross-validation of two analytical methods.

Analytical Method Cross-Validation Workflow A_Dev Method Development A_Val Full Method Validation A_Dev->A_Val A_SOP Standard Operating Procedure (SOP) A_Val->A_SOP A_Data Analysis of QC Samples A_SOP->A_Data Compare Data Comparison and Statistical Analysis A_Data->Compare B_Dev Method Development B_Val Full Method Validation B_Dev->B_Val B_SOP Standard Operating Procedure (SOP) B_Val->B_SOP B_Data Analysis of QC Samples B_SOP->B_Data B_Data->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

References

comparing the efficacy of Dactyllactone A in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the marine-derived macrolide, Dactylide A, have revealed its potential as a cytotoxic agent against cancer cells. However, a comprehensive understanding of its efficacy across different cancer models remains under development due to the limited availability of public data.

Dactylide A is a 22-membered polyol macrolide isolated from the actinobacterium Dactylosporangium aurantiacum. Preliminary studies have confirmed its cytotoxic activity in vitro, marking it as a compound of interest for further oncological research. Despite these initial findings, detailed comparative data on its performance against a range of cancer cell lines, the specific signaling pathways it modulates, and in-depth experimental protocols are not yet widely available in the public domain.

This guide aims to present the currently accessible information on Dactylide A and provide a framework for its comparison with other lactone compounds that have demonstrated anticancer properties. As more research on Dactylide A becomes available, this guide will be updated to provide a more thorough comparative analysis.

Efficacy of Dactylide A: Current State of Knowledge

A primary study by Kumar et al. identified Dactylides A-C and reported their significant in-vitro antimycobacterial and cytotoxic activities. This foundational work establishes Dactylide A as a molecule with potential therapeutic applications in cancer. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values against various cancer cell lines, which are crucial for comparing its potency with other compounds, have not been detailed in the publicly accessible abstracts of this research.

Without access to the full experimental data, a direct quantitative comparison of Dactylide A's efficacy against different cancer models is not feasible at this time. Further research is required to elucidate its specific mechanisms of action, such as the induction of apoptosis (programmed cell death) or cell cycle arrest, and to identify the molecular signaling pathways it impacts within cancer cells.

Comparative Landscape: Other Anticancer Lactones

To provide context for the potential of Dactylide A, it is useful to consider the established efficacy of other lactone compounds in various cancer models. Several lactones have been extensively studied and have demonstrated significant anticancer effects through various mechanisms. A comparative summary of these alternatives is presented below.

CompoundCancer Model(s)Reported IC50 ValuesMechanism of Action
Alantolactone Lung Adenocarcinoma (A549), Glioblastoma (U87), Liver Cancer (HepG2)Varies by cell line (μM range)Induction of apoptosis, ROS generation, STAT3 glutathionylation
Isoalantolactone Various cancer cell linesVaries by cell line (μM range)Apoptosis induction, targeting multiple signaling pathways
Galiellalactone Prostate Cancer (DU145)Varies by cell line (μM range)G2/M cell cycle arrest, apoptosis, ATM/ATR pathway activation
δ-Iodolactone Malignant Thyroid Epithelial Cells, Breast Cancer (MCF-7)Varies by cell line (μM range)Inhibition of cell proliferation, induction of apoptosis

Table 1. Comparative efficacy and mechanisms of action of selected anticancer lactones. This table summarizes the reported activities of other well-studied lactone compounds, offering a benchmark for the potential evaluation of Dactylide A.

Experimental Methodologies for Assessing Anticancer Efficacy

The evaluation of a compound's anticancer efficacy involves a series of standardized in vitro assays. Understanding these protocols is essential for interpreting and comparing data across different studies.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. Cells are incubated with the test compound for a specific period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is measured to determine the percentage of viable cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It is used to measure cell density and is another common method for assessing cytotoxicity.

Apoptosis Assays
  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of specific caspases (e.g., caspase-3, -8, -9) can confirm the induction of apoptosis by a compound.

Cell Cycle Analysis
  • Flow Cytometry with DNA Staining: Cells are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI. The fluorescence intensity of individual cells is measured by flow cytometry, which allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces cell cycle arrest at a specific phase.

Visualizing Potential Mechanisms: Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by Dactylide A are yet to be determined, we can visualize hypothetical pathways and the general workflow for evaluating anticancer compounds using Graphviz.

G cluster_0 General Anticancer Drug Evaluation Workflow A Compound Treatment on Cancer Cell Lines B Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) A->B D Apoptosis Assays (e.g., Annexin V/PI) A->D E Cell Cycle Analysis (Flow Cytometry) A->E C Determine IC50 Values B->C F Mechanism of Action Studies (Western Blot, etc.) D->F E->F G Identification of Signaling Pathways F->G

Figure 1. A generalized workflow for the in vitro evaluation of a potential anticancer compound.

G cluster_1 Hypothetical Apoptosis Induction Pathway Drug Anticancer Lactone ROS Increased ROS Drug->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. A simplified, hypothetical signaling pathway for apoptosis induction by an anticancer lactone.

Conclusion

Dactylide A represents a promising new scaffold for the development of anticancer therapeutics. However, the currently available data is insufficient to perform a detailed comparative analysis of its efficacy across different cancer models. The immediate next steps for the research community should be to conduct and publish comprehensive studies that include quantitative cytotoxicity data (IC50 values) against a broad panel of cancer cell lines, detailed investigations into its mechanism of action, and identification of the specific molecular targets and signaling pathways it perturbs. Such data will be crucial for positioning Dactylide A within the landscape of existing and emerging anticancer agents and for guiding its future preclinical and clinical development. This guide will be updated as more information becomes publicly available to provide a comprehensive and objective comparison for the scientific community.

Validation of a Dactyllactone A-Specific Monoclonal Antibody (Ab-DA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation report and competitive comparison for the novel monoclonal antibody, Ab-DA, specific for the detection of Dactyllactone A. This compound is a promising new small molecule inhibitor of the Notch signaling pathway, a critical pathway often dysregulated in various cancers. Accurate and reliable detection of this compound is paramount for pharmacokinetic studies, pharmacodynamic analyses, and overall drug development.

Comparative Performance Analysis

The performance of Ab-DA was rigorously tested against a leading competitor's antibody (Competitor Ab). The following tables summarize the comparative data from key validation experiments.

Table 1: Specificity Analysis by ELISA
AntibodyTarget Antigen (this compound)Structurally Similar Compound 1Structurally Similar Compound 2Unrelated Small Molecule
Ab-DA ++++ ---
Competitor Ab++++--
(++++ indicates high binding affinity, +++ moderate, + weak, - no detectable binding)
Table 2: Sensitivity (Limit of Detection) by Competitive ELISA
AntibodyLimit of Detection (LOD)
Ab-DA 0.1 ng/mL
Competitor Ab1.5 ng/mL
Table 3: Affinity (KD) by Surface Plasmon Resonance (SPR)
AntibodyKD (M)
Ab-DA 5 x 10-10
Competitor Ab2 x 10-9
Table 4: Performance in Western Blotting
AntibodySignal-to-Noise RatioRecommended Dilution
Ab-DA 15:1 1:5000
Competitor Ab8:11:1000

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: A 96-well plate was coated with a this compound-protein conjugate and incubated overnight at 4°C.

  • Blocking: The plate was washed and blocked with 5% non-fat milk in PBS-T for 1 hour at room temperature.

  • Antibody Incubation: Ab-DA and Competitor Ab were serially diluted and added to the wells, followed by a 2-hour incubation at room temperature.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was added and incubated for 1 hour.

  • Signal Development: TMB substrate was added, and the reaction was stopped with 2N H2SO4. Absorbance was read at 450 nm.

Western Blotting
  • Sample Preparation: Protein lysates from cells treated with this compound were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with Ab-DA or Competitor Ab at their respective optimal dilutions.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody was incubated for 1 hour at room temperature.

  • Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate.

Surface Plasmon Resonance (SPR)
  • Immobilization: A this compound-protein conjugate was immobilized on a sensor chip.

  • Binding: Serial dilutions of Ab-DA and Competitor Ab were flowed over the chip surface.

  • Data Analysis: Association (kon) and dissociation (koff) rates were measured to calculate the equilibrium dissociation constant (KD).

Visualizing the Mechanism and Workflow

This compound in the Notch Signaling Pathway

This compound is hypothesized to inhibit the Notch signaling pathway by preventing the cleavage of the Notch receptor, a critical step for signal transduction.

Notch_Pathway cluster_sending Sending Cell cluster_receiving Receiving Cell Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2_Cleavage Notch_Receptor->S2_Cleavage Conformational Change S3_Cleavage S3_Cleavage S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Target_Gene_Expression Target_Gene_Expression Nucleus->Target_Gene_Expression Activation Dactyllactone_A Dactyllactone_A Dactyllactone_A->S2_Cleavage Inhibition

Caption: this compound inhibits the Notch signaling pathway.

Experimental Workflow for Antibody Validation

The following diagram outlines the key steps in the validation process of the this compound-specific antibody.

Antibody_Validation_Workflow Start Start ELISA ELISA Start->ELISA Western_Blot Western_Blot Start->Western_Blot SPR SPR Start->SPR Specificity_Analysis Specificity_Analysis ELISA->Specificity_Analysis Sensitivity_Analysis Sensitivity_Analysis ELISA->Sensitivity_Analysis Western_Blot->Specificity_Analysis Affinity_Analysis Affinity_Analysis SPR->Affinity_Analysis Validation_Report Validation_Report Specificity_Analysis->Validation_Report Sensitivity_Analysis->Validation_Report Affinity_Analysis->Validation_Report End End Validation_Report->End

Caption: Workflow for validating the this compound antibody.

Independent Verification of Davallialactone's Anti-Inflammatory Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note: Information regarding "Dactyllactone A" was not available in the conducted research. This guide will instead focus on "Davallialactone," a compound with a similar name and established anti-inflammatory properties. This guide provides a comparative analysis of Davallialactone's mechanism of action against other compounds targeting similar inflammatory pathways, supported by experimental data.

Introduction to Davallialactone (B1178494)

Davallialactone, a hispidin (B607954) analogue derived from the mushroom Inonotus xeranticus, has demonstrated notable antioxidant and anti-inflammatory properties.[1] Its primary mechanism of action involves the suppression of key inflammatory signaling pathways, making it a person of interest for researchers in drug development for inflammatory diseases. This guide offers an independent verification of its mechanism by comparing it with other known anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

Davallialactone exerts its anti-inflammatory effects by targeting the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Nuclear Factor kappa B (NF-κB) signaling pathways.[1] These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharides (LPS).

Signaling Pathway of Davallialactone:

Davallialactone_Pathway cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds ERK_activation ERK1/2 Activation TLR4->ERK_activation NFkB_translocation NF-κB Translocation ERK_activation->NFkB_translocation Inflammatory_Response Inflammatory Response NFkB_translocation->Inflammatory_Response Davallialactone Davallialactone Davallialactone->ERK_activation inhibits ROS ROS Davallialactone->ROS reduces

Caption: Davallialactone inhibits the LPS-induced inflammatory response by reducing ROS and blocking the ERK1/2 and subsequent NF-κB signaling pathways.

Comparative Analysis with Alternative Anti-Inflammatory Agents

To provide a comprehensive verification of Davallialactone's mechanism, its activity is compared with other compounds known to modulate inflammatory pathways. This comparison focuses on their targets, efficacy, and experimental validation.

CompoundTarget Pathway(s)Key EffectsReference Compound(s)
Davallialactone ERK1/2, NF-κBAntioxidant, Anti-inflammatoryN-acetylcysteine
Upadacitinib JAK1Inhibition of cytokine signaling-
Galiellalactone STAT3Direct inhibition of STAT3 DNA binding-
Itaconate KEAP1/Nrf2, ATF3/IκBζAnti-inflammatory, AntioxidantDimethyl fumarate (B1241708) (DMF)
Histone Deacetylase Inhibitors (HDACi) Histone DeacetylationInduction of cell-cycle arrest, apoptosisVorinostat (SAHA)

Quantitative Data and Experimental Protocols

The following tables summarize the quantitative data from key experiments and provide an overview of the methodologies used.

In Vitro Inhibition of Inflammatory Markers
CompoundAssayCell LineConcentration% Inhibition
DavallialactoneLPS-induced ROS formationHuman dental pulp cellsNot specifiedSignificant reduction
UpadacitinibIL-6-induced STAT3 phosphorylationIn vivo0.043 µM (IC50)50%
GaliellalactoneSTAT3 DNA bindingProstate cancer cellsNot specifiedInhibition observed
LAQ824 (HDACi)Cell proliferation (MTT assay)Various cancer cell linesVaries (IC50)50%
Key Experimental Protocols

Immunoblotting for Protein Expression: This technique is used to determine the expression levels of inflammatory molecules.

Experimental Workflow for Immunoblotting:

Immunoblotting_Workflow start Cell Lysate Preparation protein_quant Protein Quantification start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end Analysis detection->end ROS_Analysis_Workflow start Cell Culture with LPS and Davallialactone dcfda_stain Staining with Dichlorofluorescein Diacetate start->dcfda_stain facs FACS Analysis dcfda_stain->facs end Quantification of ROS Levels facs->end

References

Safety Operating Guide

Safe Handling and Disposal of Dactyllactone A: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Dactyllactone A is a compound requiring careful handling due to the absence of comprehensive safety data. In such instances, it is imperative to treat the substance as potentially hazardous and to apply stringent safety protocols. The following guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, it is prudent to adopt PPE protocols similar to those used for handling cytotoxic compounds.[1][2][3] There is no safe level of exposure to potent novel compounds, making robust protection essential.[4] The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Purpose
Gloves Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[4]Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated work area.
Gown Disposable, impervious gown that is back-closing.Protects skin and personal clothing from contamination.
Eye and Face Protection Safety goggles and a full-face shield.[1]Protects eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-certified N95 respirator or a higher level of respiratory protection.Prevents inhalation of airborne particles.
Hair and Shoe Covers Disposable hair and shoe covers.Minimizes the risk of contamination of personal items and the spread of the compound.

Operational Plan for Handling this compound

A systematic workflow is critical to minimize exposure and prevent contamination. The following operational plan outlines the key steps for safely handling this compound in a laboratory setting.

OperationalWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate Handling Area gather_ppe Assemble all PPE prep_area->gather_ppe 1. don_ppe Don PPE in Correct Order gather_ppe->don_ppe 2. weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound 3. dissolve_compound Dissolve in Appropriate Solvent weigh_compound->dissolve_compound 4. conduct_experiment Perform Experimental Procedures dissolve_compound->conduct_experiment 5. decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces 6. doff_ppe Doff PPE in Correct Order decontaminate_surfaces->doff_ppe 7. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8.

Caption: Operational Workflow for Handling this compound.

Experimental Protocol Steps:

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Assemble PPE: Before entering the designated area, gather all necessary PPE as outlined in the table above.

  • Don PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, hair cover, N95 respirator, face shield/goggles, and outer gloves.

  • Weighing and Dissolving:

    • Tare the balance with the weighing paper or container.

    • Carefully weigh the desired amount of this compound.

    • Using appropriate tools (e.g., spatula), transfer the compound to a suitable vessel for dissolution.

    • Add the solvent and mix gently to dissolve.

  • Experimental Procedures: Conduct all experimental manipulations within the designated containment area.

  • Decontamination: After completing the experiment, decontaminate all surfaces and equipment using an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, hair cover, shoe covers, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan for this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.

DisposalPlan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Gowns, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Contaminated Solvents liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipettes) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration Incineration by a Licensed Facility ehs_pickup->incineration

Caption: Disposal Plan for this compound Waste.

Disposal Protocol Steps:

  • Waste Segregation:

    • Solid Waste: All disposable PPE (gloves, gowns, shoe covers, hair covers), contaminated weighing papers, and other solid materials should be placed in a designated, clearly labeled hazardous solid waste container.

    • Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.

    • Sharps Waste: Contaminated needles, syringes, and pipette tips must be disposed of in a puncture-resistant sharps container.

  • Container Management: Ensure all waste containers are kept closed when not in use and are stored in a secondary containment vessel in the designated handling area.

  • Final Disposal: When waste containers are full, arrange for their pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[5][6] All this compound waste should be disposed of via incineration by a licensed hazardous waste management facility.[6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.